Ethyl pyruvate-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3,3-trideuterio-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Ethyl pyruvate-d3?
An In-depth Technical Guide to Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic significance of this compound (ethyl 3,3,3-trideuterio-2-oxopropanoate). This isotopically labeled compound is a crucial tool in metabolic research and drug development, serving as a tracer and an internal standard for quantitative analyses.
Chemical and Physical Properties
This compound is the deuterated analog of ethyl pyruvate, with three deuterium atoms replacing the protons on the terminal methyl group. Its physical properties are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the isotopic substitution.
General Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 3,3,3-trideuterio-2-oxopropanoate | |
| Synonyms | Ethyl pyruvate (3,3,3-d3), Ethyl 2-oxopropionate-d3 | |
| CAS Number | 66966-38-9 | [1] |
| Molecular Formula | C₅H₅D₃O₃ (CD₃COCOOCH₂CH₃) | [1] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Isotopic Enrichment | ≥98 atom % D | [1] |
| Chemical Purity | ≥96-98% | [1][3] |
Physical Constants (Data for non-deuterated Ethyl Pyruvate)
Note: The physical constants for this compound are expected to be very similar to the non-deuterated compound.
| Property | Value | Reference |
| Density | 1.045 - 1.05 g/cm³ at 20-25 °C | [2] |
| Boiling Point | 142 - 146 °C at 760 mmHg | [2] |
| Melting Point | -58 °C | [2][4] |
| Flash Point | 45 - 52 °C (closed cup) | [2] |
| Refractive Index (n²⁰/D) | ~1.404 | [5] |
| Solubility | Soluble in water (10 g/L at 20 °C). Miscible with ethanol and ether. | [2][5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data is based on the known spectrum of ethyl pyruvate, with expected variations for the d3-isotopologue noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Expected for this compound) The ¹H NMR spectrum is expected to show signals for the ethyl group protons. The characteristic singlet for the methyl protons (CH₃) at ~2.5 ppm in the non-deuterated compound will be absent.[6]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.3 ppm | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.3 ppm | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectrum (Expected for this compound) The ¹³C NMR spectrum will be similar to the non-deuterated version, though the C-D coupling will cause the CD₃ signal to appear as a multiplet with a lower intensity compared to a CH₃ signal.[7][8]
| Chemical Shift (δ) | Assignment |
| ~192 ppm | C =O (Ketone) |
| ~161 ppm | C =O (Ester) |
| ~63 ppm | -O-CH₂ -CH₃ |
| ~26 ppm | CD₃ -C=O |
| ~14 ppm | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at m/z = 119.1.
| m/z Value | Interpretation |
| 119.1 | [M]⁺, Molecular ion |
| 90.1 | [M - C₂H₅]⁺, Loss of ethyl group |
| 74.1 | [M - CO-CH₃]⁺, Loss of acetyl group |
| 46.1 | [CD₃CO]⁺, Deuterated acetyl cation |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. The spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.[7][9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2200-2300 cm⁻¹ | C-D stretch (characteristic of deuteration) |
| ~1730-1750 cm⁻¹ | C=O stretch (Ester and Ketone) |
| ~1100-1300 cm⁻¹ | C-O stretch (Ester) |
Experimental Protocols
Representative Synthesis of this compound
A common method for synthesizing ethyl pyruvate is the oxidation of ethyl lactate.[10] To produce this compound, one would start with the corresponding deuterated precursor, Ethyl lactate-d3,3,3-d3.
Reaction: Oxidation of Ethyl lactate-d3,3,3-d3
Materials:
-
Ethyl lactate-d3,3,3-d3 (1.0 mole)
-
Potassium permanganate (KMnO₄) (0.83 mole)
-
Magnesium sulfate (MgSO₄) solution, saturated
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Petroleum ether (or hexane)
-
Calcium chloride (CaCl₂) solution, saturated
-
Ice
Procedure:
-
A 1-liter round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
The flask is charged with saturated MgSO₄ solution (300 mL), petroleum ether (1200 mL), Ethyl lactate-d3,3,3-d3 (1.0 mole), and NaH₂PO₄·2H₂O (0.31 mole).[10]
-
The mixture is stirred vigorously and cooled to 15°C in an ice-water bath.
-
Powdered potassium permanganate (0.83 mole) is added portion-wise over 30 minutes, maintaining the temperature at approximately 15°C.[10]
-
Stirring is continued until a spot test indicates the completion of the oxidation.
-
The petroleum ether layer is decanted. The remaining manganese dioxide sludge is washed with three portions of petroleum ether.
-
The combined petroleum ether extracts are concentrated by evaporation.
-
The residual oil is washed twice with a saturated aqueous CaCl₂ solution to remove any unreacted ethyl lactate-d3.[10]
-
The final product, this compound, is purified by distillation under reduced pressure.
Analytical Method: Purity Assessment
Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify any impurities. Quantitative analysis and confirmation of isotopic enrichment are typically performed using NMR spectroscopy.
Applications in Research and Drug Development
This compound is primarily used as an internal standard and metabolic tracer.[11] Deuteration provides a distinct mass shift for mass spectrometry and unique signals in NMR, allowing it to be distinguished from its endogenous, non-deuterated counterpart.
-
Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to follow the metabolic fate of pyruvate through key cellular pathways in real-time.[11]
-
Pharmacokinetic Studies: Deuterium substitution can subtly alter the metabolic rate of a compound, a phenomenon known as the "kinetic isotope effect." Studying these effects helps in understanding the pharmacokinetics of pyruvate-based drugs.[11]
-
Quantitative Bioanalysis: Due to its chemical identity with the endogenous molecule, it is an ideal internal standard for accurate quantification of ethyl pyruvate levels in biological samples via isotope dilution mass spectrometry.
Visualizations
Experimental Workflow
Diagram 1: General Experimental Workflow for this compound.
Metabolic Hub of Pyruvate
Pyruvate is a key intermediate at the crossroads of major metabolic pathways. This compound, once hydrolyzed to pyruvate-d3 in vivo, enters this central hub.
Diagram 2: Central Metabolic Pathways of Pyruvate.
References
- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 丙酮酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 6. Ethyl pyruvate(617-35-6) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propanoic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Physical Characteristics of Deuterated Ethyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethyl pyruvate, a crucial molecule in metabolic research and drug development.[1] The information is curated for a technical audience to support experimental design and data interpretation.
Core Physical and Chemical Properties
Deuterated ethyl pyruvate, specifically ethyl pyruvate-d3 (where the three hydrogen atoms of the methyl group are replaced by deuterium), is the deuterated isotopologue of ethyl pyruvate.[1] Ethyl pyruvate is a simple ester of pyruvic acid and is recognized for its anti-inflammatory properties and its role as a scavenger of reactive oxygen species.[1][2][3][4] The deuteration of molecules like ethyl pyruvate is a common strategy in drug development to study pharmacokinetic and metabolic profiles, and it also serves as an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS.[1]
Below is a summary of the key physical and chemical properties of both deuterated and non-deuterated ethyl pyruvate. It is important to note that many physical properties are not significantly altered by the substitution of hydrogen with deuterium, thus data for ethyl pyruvate is often used as a close reference.
Table 1: General and Physical Properties of Ethyl Pyruvate and Deuterated Ethyl Pyruvate
| Property | Value (Ethyl Pyruvate) | Value (this compound) | References |
| Molecular Formula | C₅H₈O₃ | C₅H₅D₃O₃ | [1][5] |
| Molecular Weight | 116.12 g/mol | 119.13 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [6] |
| Boiling Point | 144 °C (at 760 mmHg) | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [5][6] |
| Melting Point | -58 °C | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [7] |
| Density | 1.045 g/mL (at 25 °C) | Not explicitly stated, but expected to be slightly higher than ethyl pyruvate | [5][6] |
| Refractive Index | n20/D 1.404 | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [5][6] |
| Flash Point | 46 °C | Not explicitly stated, but expected to be very similar to ethyl pyruvate | |
| Solubility | Miscible with water, ethanol, and ether | Miscible with water, ethanol, and ether | [8][9] |
| CAS Number | 617-35-6 | 66966-38-9 | [1][5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of deuterated ethyl pyruvate.
Table 2: Spectroscopic Data for Ethyl Pyruvate
| Spectroscopic Technique | Key Features | References |
| ¹H NMR | Predicted spectra are available in databases. | [10] |
| ¹³C NMR | Spectra show characteristic peaks for the carbonyl, ester, and methyl carbons. | [11][12] |
| Mass Spectrometry (MS) | Mass spectra are available for the non-deuterated compound. | [11] |
| Infrared (IR) Spectroscopy | IR spectra are available for the non-deuterated compound. | [11] |
Experimental Protocols
3.1. Synthesis of Ethyl Pyruvate
A common method for the synthesis of ethyl pyruvate is the oxidation of ethyl lactate.[7]
-
Reactants: Ethyl lactate, potassium permanganate, and aluminum sulfate hydrate.
-
Solvent: Dichloromethane.
-
Procedure: The reaction is carried out by combining the reactants in the solvent. The use of potassium permanganate as an oxidizing agent allows for a high yield of over 98%.[7]
3.2. Use in Metabolic Tracing
Deuterated ethyl pyruvate is used as a tracer in metabolic studies. For instance, in studies of traumatic brain injury, it can be administered to trace metabolic pathways and assess the effects of neuroprotective agents.[13]
-
Model: Animal models of traumatic brain injury.
-
Administration: Intraperitoneal injection.
-
Analysis: Tissues are analyzed using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the metabolic fate of the deuterated compound.[13]
Visualizations
4.1. Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical experimental workflow for using deuterated ethyl pyruvate in a metabolic tracing study.
Caption: Workflow for a deuterated ethyl pyruvate metabolic tracing study.
4.2. Metabolic Fate of Ethyl Pyruvate
This diagram shows the primary metabolic conversion of ethyl pyruvate within a cell.
Caption: Intracellular conversion of deuterated ethyl pyruvate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ピルビン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 8. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 9. Ethyl pyruvate CAS#: 617-35-6 [m.chemicalbook.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031643) [hmdb.ca]
- 11. Ethyl pyruvate(617-35-6) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl pyruvate-d3, a deuterated analog of ethyl pyruvate. This document details the physicochemical properties, a proposed synthesis protocol, purification methods, and characterization data. Additionally, it explores the inhibitory effect of ethyl pyruvate on the HMGB1/NF-κB/miR-223 signaling pathway, a critical mechanism in inflammasome activation.
Physicochemical Properties
Quantitative data for both Ethyl pyruvate and its deuterated form, this compound, are summarized below for easy comparison.
| Property | Ethyl Pyruvate | This compound |
| Molecular Formula | C₅H₈O₃ | C₅D₃H₅O₃ |
| Molecular Weight | 116.12 g/mol [1][2] | 119.13 g/mol [3][4] |
| CAS Number | 617-35-6[1][2] | 66966-38-9[4] |
| Appearance | Colorless liquid[2] | Not specified (expected to be a colorless liquid) |
| Boiling Point | 144 °C[2][5] | Not specified (expected to be similar to Ethyl Pyruvate) |
| Melting Point | -58 °C[2][5] | Not specified (expected to be similar to Ethyl Pyruvate) |
| Density | ~1.05 g/cm³ at 20 °C[2] | Not specified (expected to be slightly higher than Ethyl Pyruvate) |
| Isotopic Purity | N/A | ≥98 atom % D[4] |
| Chemical Purity | ≥97% (GC) | ≥96%[4] |
Synthesis of this compound: A Proposed Experimental Protocol
Step 1: Base-Catalyzed Deuteration of Pyruvic Acid
This step involves the exchange of the methyl protons of pyruvic acid with deuterium from deuterium oxide (D₂O) under basic conditions.
-
Materials:
-
Pyruvic acid (1.0 eq)
-
Deuterium oxide (D₂O, 99.8 atom % D, 10-20 eq)
-
Sodium carbonate (Na₂CO₃, anhydrous, 0.1-0.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyruvic acid in deuterium oxide.
-
Add anhydrous sodium carbonate to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours to allow for complete deuterium exchange.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the methyl proton signal of pyruvic acid.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~2.
-
Extract the deuterated pyruvic acid from the aqueous solution with anhydrous dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent under reduced pressure to yield pyruvic acid-d3. Note: Pyruvic acid is prone to polymerization upon heating, so distillation should be performed at low pressure and temperature.
-
Step 2: Fischer Esterification of Pyruvic Acid-d3
This step involves the esterification of the synthesized pyruvic acid-d3 with ethanol to produce this compound.
-
Materials:
-
Pyruvic acid-d3 (from Step 1, 1.0 eq)
-
Ethanol (anhydrous, 5-10 eq)
-
Sulfuric acid (H₂SO₄, concentrated, catalytic amount)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve pyruvic acid-d3 in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude this compound can be purified using one or a combination of the following methods:
-
Fractional Distillation: Distillation under reduced pressure is the most common method for purifying ethyl pyruvate. This separates the product from lower and higher boiling point impurities.
-
Sodium Bisulfite Adduct Formation: Ethyl pyruvate forms a crystalline adduct with sodium bisulfite. This can be an effective method for separating it from non-ketonic impurities. The adduct can be isolated by filtration and the ethyl pyruvate regenerated by treatment with a base.
Characterization of this compound
The successful synthesis and purity of this compound can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), while the signal for the methyl protons (a singlet in the non-deuterated compound) should be absent or significantly reduced, confirming deuteration.
-
¹³C NMR: The spectrum will show the characteristic carbonyl and ethyl carbon signals. The signal for the methyl carbon will be a septet due to coupling with deuterium.
-
²H NMR: A signal corresponding to the deuterated methyl group should be present.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 119.13), which is 3 mass units higher than the non-deuterated compound.[3]
Signaling Pathway Inhibition by Ethyl Pyruvate
Ethyl pyruvate has been shown to possess significant anti-inflammatory properties. One of the key mechanisms is its ability to attenuate the activation of the NLRP3 inflammasome by inhibiting the HMGB1/NF-κB/miR-223 signaling pathway.[6][7][8]
Caption: Inhibition of the NLRP3 Inflammasome Activation Pathway by Ethyl Pyruvate.
This diagram illustrates how lipopolysaccharide (LPS) and adenosine triphosphate (ATP) trigger a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB. NF-κB, in turn, upregulates the expression of miR-223 and HMGB1. While miR-223 has an inhibitory effect on the NLRP3 inflammasome, HMGB1 promotes its activation. Ethyl pyruvate exerts its anti-inflammatory effects by inhibiting NF-κB and HMGB1, thereby suppressing the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines and pyroptotic cell death.[6][7]
References
- 1. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 3. Ethyl Pyruvate-3,3,3-d3 | C5H8O3 | CID 12247697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 丙酮酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Stability and Storage Conditions for Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl pyruvate-d3. The information presented is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability of this compound is a critical factor that can influence experimental outcomes and the overall success of drug development programs. This document summarizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.
Overview of this compound Stability
This compound, the deuterated form of ethyl pyruvate, is a valuable tool in metabolic research and as an internal standard in analytical studies. While specific stability data for the deuterated analogue is limited, information on the stability of ethyl pyruvate can be largely extrapolated to this compound. Ethyl pyruvate is known to be susceptible to degradation under thermal, hydrolytic, and photolytic stress conditions.
Key Stability Considerations:
-
Long-term Storage: Product information from suppliers consistently recommends refrigerated storage.[1][2]
-
Shelf Life: It is advised to re-analyze the chemical purity of this compound after three years of storage under recommended conditions to ensure its integrity for use.[1][2]
-
Aqueous Stability: While more stable than pyruvic acid in aqueous solutions, ethyl pyruvate can still undergo hydrolysis, particularly under acidic or basic conditions.[3]
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition |
| Temperature | Refrigerated (2°C to 8°C).[4][5] |
| Light | Store in a light-resistant container to prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Keep container tightly closed in a dry and well-ventilated place.[5] |
| Handling | Avoid exposure to heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[5][6] Use only non-sparking tools and take precautionary measures against static discharge.[5][6] |
Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is essential for developing appropriate handling and storage protocols and for identifying potential impurities in aged samples.
Hydrolytic Degradation
Hydrolysis of the ester bond is a primary degradation pathway for ethyl pyruvate in the presence of water, and it can be catalyzed by both acids and bases. The reaction yields pyruvic acid-d3 and ethanol.
-
Mechanism: The hydrolysis can proceed through bimolecular acyl-oxygen scission or unimolecular alkyl-oxygen scission mechanisms.
A simplified representation of the hydrolytic degradation pathway is shown below:
Caption: Hydrolytic degradation of this compound.
Thermal Degradation
Exposure to elevated temperatures can lead to the decomposition of ethyl pyruvate. The primary degradation products are typically gaseous, including carbon monoxide (CO) or carbon dioxide (CO₂). This decomposition can be catalyzed by surfaces such as powdered glass.
-
Products: The specific gaseous product may depend on the presence of water, with CO being favored under anhydrous conditions and CO₂ in the presence of moisture.
A conceptual diagram of the thermal degradation is as follows:
Caption: Thermal degradation pathway of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical decomposition of ethyl pyruvate. This process is believed to involve complex radical fragmentation mechanisms, leading to a variety of degradation products.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and employing a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or acetonitrile).
-
Stress Conditions:
-
Acidic: Treat the sample with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose the solid sample and a solution to dry heat (e.g., 60°C).
-
Photolytic: Expose the sample to UV light (e.g., in a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (see section 4.2).
-
Data Evaluation: Identify and quantify the degradation products. Assess the mass balance to ensure that all major degradation products are accounted for.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.
Table of HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 210 nm). |
| Column Temperature | Ambient or controlled (e.g., 25°C). |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Summary of Stability Data
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Pyruvic acid-d3, Ethanol |
| Basic Hydrolysis | Highly susceptible to degradation. | Pyruvic acid-d3, Ethanol |
| Oxidation | Potentially susceptible to oxidation. | Oxidized pyruvate derivatives |
| Thermal | Decomposes at elevated temperatures. | Carbon monoxide, Carbon dioxide, and other fragmentation products |
| Photolytic | Susceptible to degradation upon exposure to UV light. | Various radical fragmentation products |
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration in a tightly sealed, light-resistant container. However, it is susceptible to degradation through hydrolysis, thermal decomposition, and photolysis. For researchers and drug development professionals, it is imperative to adhere to proper storage and handling guidelines to ensure the integrity of the compound. When conducting studies that involve subjecting this compound to various experimental conditions, a thorough understanding of its stability profile is crucial for the accurate interpretation of results. The use of validated stability-indicating analytical methods is essential for monitoring the purity of this compound and for identifying any potential degradation products.
References
- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Ethyl Pyruvate Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ParaHydrogen Polarized Ethyl‐[1‐13C]pyruvate in Water, a Key Substrate for Fostering the PHIP‐SAH Approach to Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Ethyl Pyruvate-d3
For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of deuterated compounds is a critical parameter. This guide provides an in-depth look at the isotopic enrichment levels of commercially available Ethyl pyruvate-d3, alongside the experimental methodologies employed for its determination.
This compound, a deuterated analog of the endogenous metabolite ethyl pyruvate, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. The degree of deuterium incorporation, or isotopic enrichment, directly impacts the accuracy and reliability of experimental results. This document aims to provide a comprehensive overview of the isotopic purity of commercially available this compound and the analytical techniques used for its verification.
Isotopic Enrichment of Commercial this compound
The isotopic enrichment of this compound can vary between suppliers. While a comprehensive market survey is challenging due to the proprietary nature of some data, information from publicly available sources has been compiled below. Researchers are advised to always consult the certificate of analysis for batch-specific data.
| Supplier/Brand | Product Name | Stated Isotopic Enrichment | Chemical Purity |
| CDN Isotopes | Ethyl Pyruvate-3,3,3-d3 | 98 atom % D[1] | 96%[1] |
| LGC Standards (distributor for TRC) | Ethyl Pyruvate-3,3,3-d3 | 98 atom % D | min 96% |
| MedchemExpress | This compound | Not specified on product page[2][3][4] | Not specified |
| Clearsynth | Ethyl Pyruvate-3,3,3-d3 | Inquiry required | Inquiry required |
| Sigma-Aldrich | Ethyl pyruvate-3-¹³C | 99 atom % ¹³C (for ¹³C labeled) | Not specified[5] |
Experimental Protocols for Determining Isotopic Enrichment
The determination of isotopic enrichment for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For this compound, both ¹H (proton) and ²H (deuterium) NMR are utilized.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, acetonitrile-d3) that does not have signals interfering with the analyte. An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Analysis:
-
The ¹H NMR spectrum is acquired to identify and quantify the residual protons at the deuterated positions.
-
The absence or significant reduction of the signal corresponding to the methyl protons (typically a singlet in the unlabeled compound) indicates a high level of deuteration.
-
Integration of the residual proton signal relative to a non-deuterated proton signal within the molecule (e.g., the ethyl group protons) or the internal standard allows for the calculation of the isotopic enrichment.
-
-
²H NMR Analysis:
-
The ²H NMR spectrum is acquired to directly observe the deuterium signal.
-
The presence of a signal at the expected chemical shift for the methyl group confirms the incorporation of deuterium.
-
The integration of this signal can be used to confirm the isotopic purity.
-
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can accurately determine the mass of the different isotopologues (molecules that differ only in their isotopic composition) present in a sample.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.
-
Ionization: The molecules are ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and keep the molecular ions intact.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap, Time-of-Flight (TOF)).
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ions of Ethyl pyruvate and its isotopologues. For this compound (C₅H₅D₃O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 120.07. The unlabeled counterpart (C₅H₈O₃) would have a protonated mass of approximately 117.05.
-
Data Analysis:
-
The relative intensities of the ion signals corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and unlabeled (d0) species are measured.
-
The isotopic enrichment is calculated by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and determination of isotopic enrichment of commercially available this compound.
References
Ethyl Pyruvate-d3 as a Tracer for Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope-labeled tracers is central to this technique, allowing for the tracking of atoms through metabolic networks. Ethyl pyruvate-d3, a deuterated form of ethyl pyruvate, has emerged as a valuable tracer for several key reasons. As a stable, cell-permeable ester of pyruvate, it can efficiently deliver a labeled pyruvate pool into cells and tissues, including crossing the blood-brain barrier.[1] Once inside the cell, it is rapidly hydrolyzed to pyruvate-d3, which then enters central carbon metabolism. This guide provides a comprehensive overview of the application of this compound as a tracer for metabolic flux analysis, detailing experimental protocols, data presentation, and the visualization of relevant metabolic and experimental workflows.
Ethyl pyruvate is recognized for its anti-inflammatory and antioxidant properties and has been investigated for its therapeutic potential.[2] Its deuterated form, this compound, serves as a tracer to quantify metabolic fluxes and can be used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS).[3][4]
Core Principles
The fundamental principle behind using this compound in MFA is the introduction of a labeled substrate into a biological system at a metabolic steady state. The deuterium atoms from pyruvate-d3 are incorporated into downstream metabolites through enzymatic reactions. By measuring the isotopic enrichment and distribution in these metabolites, it is possible to calculate the rates (fluxes) of the metabolic pathways involved. This approach provides a dynamic view of cellular metabolism that is not attainable by simply measuring metabolite concentrations.[5]
Key Metabolic Pathways Traced by this compound
Pyruvate is a critical node in central carbon metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. This compound, upon conversion to pyruvate-d3, can be used to trace the flux through several key pathways:
-
Pyruvate Dehydrogenase (PDH) Complex: This complex catalyzes the conversion of pyruvate to acetyl-CoA, which is a primary entry point for carbons into the TCA cycle.
-
Lactate Dehydrogenase (LDH): This enzyme mediates the reversible conversion of pyruvate to lactate. Tracing this flux is crucial for understanding the Warburg effect in cancer cells and anaerobic metabolism.
-
Alanine Aminotransferase (ALT): This enzyme facilitates the reversible transamination of pyruvate to alanine.
-
Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate, replenishing TCA cycle intermediates.
-
Gluconeogenesis: In tissues like the liver and kidney, labeled pyruvate can be traced through the gluconeogenic pathway to synthesize glucose.
Below is a diagram illustrating the central role of pyruvate in these metabolic pathways.
Experimental Design and Protocols
A typical metabolic flux analysis experiment using this compound involves several key stages: tracer administration, sample collection and quenching, metabolite extraction, and analytical measurement.
Representative Experimental Workflow
The following diagram outlines a generalized workflow for an in vivo metabolic flux experiment using this compound.
Detailed Methodologies
1. Tracer Administration (In Vivo Model)
-
Objective: To introduce this compound into the biological system to achieve a steady-state isotopic enrichment in the pyruvate pool and downstream metabolites.
-
Protocol:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration will depend on the animal model and desired plasma enrichment.
-
For animal studies (e.g., mice or rats), administer the tracer via intravenous infusion to maintain a constant plasma concentration.[6]
-
The infusion period should be sufficient to reach an isotopic steady state in the metabolites of interest. This duration can range from minutes for rapidly turning over pools like lactate to hours for intermediates in the TCA cycle.[7]
-
Collect blood samples at multiple time points during the infusion to monitor the isotopic enrichment of pyruvate-d3 and lactate-d(n) in the plasma and confirm that a steady state has been reached.[8]
-
2. Sample Collection and Metabolic Quenching
-
Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state at the time of sampling.
-
Protocol:
-
At the end of the infusion period, collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate plasma.
-
For tissue samples, excise the tissue of interest as quickly as possible and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.[9] This ensures rapid quenching of metabolism.
-
Store all samples at -80°C until metabolite extraction.
-
3. Metabolite Extraction
-
Objective: To efficiently extract polar metabolites, including pyruvate and its downstream products, from the biological matrix.
-
Protocol (for tissue samples):
-
Weigh the frozen tissue sample under cryogenic conditions.
-
Homogenize the frozen tissue in a pre-chilled solvent mixture. A common choice is a methanol:chloroform:water extraction.[10]
-
For example, add the frozen tissue to a tube containing a pre-chilled (-80°C) 80% methanol solution.[10]
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant, which contains the polar metabolites. The pellet can be used for other analyses (e.g., protein or DNA).
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.
-
4. Analytical Measurement (LC-MS/MS)
-
Objective: To separate and quantify the different isotopologues of pyruvate and downstream metabolites.
-
Protocol:
-
Chromatography: Use a liquid chromatography (LC) method capable of separating pyruvate from other organic acids. Hydrophilic interaction liquid chromatography (HILIC) is often suitable for this purpose.[10]
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different deuterated forms of the metabolites (e.g., multiple reaction monitoring (MRM) on a triple quadrupole instrument).
-
Data Acquisition: For each metabolite of interest, monitor the signal for the unlabeled form (M+0) and all possible deuterated isotopologues (M+1, M+2, etc.).
-
Data Presentation and Analysis
A critical output of a metabolic flux analysis experiment is the quantification of isotopic enrichment and the calculated metabolic fluxes.
Isotopic Enrichment Data
| Metabolite | Concentration Range (nmol g⁻¹) | Citation |
| Pyruvate | 92–119 | [3] |
| Lactate | 97–169 | [3] |
Table 1: Representative Metabolite Concentrations in Rat Brain Following Labeled Ethyl Pyruvate Administration.[3]
Calculated Metabolic Fluxes
The ultimate goal of MFA is to convert the isotopic labeling data into absolute flux values. This requires sophisticated computational modeling using software packages like METRAN or INCA. The models incorporate the known stoichiometry of metabolic networks and use the measured isotopologue distributions to solve for the unknown flux parameters.
The following table provides a hypothetical example of how calculated flux data might be presented. These values are illustrative and not derived from a specific this compound experiment. Fluxes are often normalized to a key uptake rate, such as glucose uptake.
| Metabolic Flux | Relative Flux (Normalized to Glucose Uptake) | Pathway |
| Glycolysis (Glucose -> Pyruvate) | 100 | Glycolysis |
| Pyruvate Dehydrogenase (PDH) | 85 | TCA Cycle Entry |
| Lactate Production (Pyruvate -> Lactate) | 15 | Fermentation |
| Pyruvate Carboxylase (PC) | 20 | Anaplerosis |
| TCA Cycle (Citrate Synthase) | 105 | TCA Cycle |
Table 2: Illustrative Example of Calculated Metabolic Fluxes.
Conclusion
This compound is a promising tracer for metabolic flux analysis, offering a stable and efficient means of introducing labeled pyruvate into central carbon metabolism. Its ability to cross the blood-brain barrier makes it particularly useful for neurological studies.[1] While detailed, publicly available datasets of absolute metabolic fluxes derived from this compound are still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute their own MFA studies. By combining careful experimental design, robust analytical techniques, and powerful computational modeling, the use of this compound can provide significant insights into the metabolic adaptations of biological systems in health and disease.
References
- 1. Molecular imaging of tumor metabolism: Insight from pyruvate- and glucose-based deuterium MRI studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. d-nb.info [d-nb.info]
- 8. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Understanding the metabolic fate of Ethyl pyruvate-d3 in vivo
An In-depth Technical Guide to the In Vivo Metabolic Fate of Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyruvate (EP) is a stable, lipophilic ester of the endogenous metabolite pyruvic acid. It has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and cytoprotective properties in a multitude of preclinical disease models.[1][2][3] Due to the inherent instability of pyruvate in aqueous solutions, EP serves as a more viable prodrug for therapeutic applications.[1][4] The introduction of a stable isotope label, such as deuterium at the methyl position (this compound), provides a powerful tool for elucidating its metabolic fate and distinguishing its metabolic products from the large endogenous pyruvate pool.[5] This guide details the expected metabolic pathways of this compound in vivo, presents representative experimental protocols for its study, and provides a framework for data interpretation.
Principal Metabolic Pathway
The metabolic journey of this compound in vivo is initiated by rapid hydrolysis and culminates in its entry into central carbon metabolism. The deuterium label is retained on the pyruvate moiety, allowing it to be traced through subsequent biochemical transformations.
Step 1: Ester Hydrolysis
Upon entering the systemic circulation or tissues, this compound is rapidly hydrolyzed by esterase enzymes present in the blood and cells. This reaction cleaves the ester bond, yielding two primary products: Pyruvate-d3 and Ethanol .[6] This initial step is crucial as it releases the biologically active, deuterated pyruvate molecule.
Step 2: Entry into Central Metabolism
Following its release, Pyruvate-d3 becomes a substrate for key enzymes at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.[1][7] Its fate is determined by the metabolic state of the cell:
-
Conversion to Lactate-d3: In the cytoplasm, under both aerobic and anaerobic conditions, Pyruvate-d3 can be reversibly reduced to Lactate-d3 by the enzyme Lactate Dehydrogenase (LDH). This reaction is coupled with the oxidation of NADH to NAD+.[1]
-
Transport into Mitochondria: Pyruvate-d3 is transported into the mitochondrial matrix via the mitochondrial pyruvate carrier (MPC).[7]
-
Conversion to Acetyl-CoA-d2: Within the mitochondria, the Pyruvate Dehydrogenase (PDH) complex decarboxylates Pyruvate-d3 to form Acetyl-CoA-d2 (as one deuterium is lost with the carboxyl group), which then enters the TCA cycle for oxidative metabolism.[7][8]
-
Conversion to Oxaloacetate-d3: Pyruvate-d3 can also be carboxylated by Pyruvate Carboxylase (PC) to form Oxaloacetate-d3, an anaplerotic reaction that replenishes TCA cycle intermediates.[7][8]
The diagram below illustrates this primary metabolic cascade.
References
- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of altered blood metabolic pathways in equines following ethyl pyruvate administration using non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl Pyruvate Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fate of pyruvate dictates cell growth by modulating cellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl Pyruvate-d3 in Elucidating Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ethyl pyruvate-d3 (EP-d3) as a critical tool for investigating cellular respiration and related metabolic pathways. Ethyl pyruvate (EP), a stable derivative of the endogenous metabolite pyruvic acid, is recognized for its antioxidant, anti-inflammatory, and metabolic substrate properties.[1][2] The deuterated form, EP-d3, leverages the stability and cell permeability of the parent compound while incorporating a stable isotope label, enabling precise tracing and quantification of metabolic fluxes within the complex network of cellular energy production.[1][3]
Core Concepts: this compound as a Metabolic Probe
Ethyl pyruvate's lipophilic nature allows it to readily cross cell membranes, a distinct advantage over the less permeable pyruvate salt.[4][5] Once intracellular, it is hydrolyzed by esterases to release pyruvate, which can then enter the primary pathways of cellular respiration.[6]
When this compound is used, the deuterium-labeled pyruvate-d3 acts as a tracer. Its journey through glycolysis, the tricarboxylic acid (TCA) cycle, and ancillary pathways can be monitored using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7] This allows researchers to dissect metabolic reprogramming in various disease states, including cancer, neurodegenerative disorders, and sepsis.[8][9]
Caption: Metabolic fate of this compound upon entering the cell.
Quantitative Analysis of Ethyl Pyruvate's Metabolic Impact
While specific quantitative flux data for EP-d3 requires specialized isotopic studies, extensive research on non-labeled ethyl pyruvate has demonstrated its significant impact on cellular energetics and redox status. This data forms the rationale for using EP-d3 to study these effects in greater detail.
| Parameter Measured | Model System | Treatment Details | Key Quantitative Finding | Reference |
| ATP Levels | Rat Model of Off-Pump Coronary Bypass | Ischemia/Reperfusion with EP | Increased ATP: 2650 ± 759 nmol/g (EP) vs. 892 ± 276 nmol/g (Control) | [10] |
| ATP Levels | Isolated Rat Hearts (Cold Cardioplegia) | 2 mM EP during reperfusion | Significantly higher ATP levels in the EP group compared to control. | [11] |
| Lactate Levels | Septic Mice Livers | EP treatment post-cecal ligation | Significantly reduced lactate levels in the liver compared to untreated septic mice. | [12] |
| Lactate/Pyruvate Ratio | Septic Mice Livers | EP treatment post-cecal ligation | Significantly reduced lactate/pyruvate ratio, indicating reversal of metabolic acidosis. | [12] |
| Mitochondrial Swelling | Rat Model of Sepsis | 100 mg/kg EP post-cecal ligation | Reduced Cross-Sectional Area: 0.231 ± 0.110 µm² (EP) vs. 0.641 ± 0.460 µm² (CLP) | [13] |
| Cell Viability | Human Trabecular Meshwork Cells | 1 mM H₂O₂ with 3-10 mM EP | EP concentrations up to 10 mM showed no toxicity and protected against peroxide damage. | [14] |
| Neurological Outcomes | Rat Model of Traumatic Brain Injury | 40 mg/kg EP at 1, 12, 24h post-injury | Significantly improved recovery of beam-walking and neurological scores. | [15] |
| Oxidative Stress (MDA) | Rat Model of Off-Pump Coronary Bypass | Ischemia/Reperfusion with EP | Reduced Lipid Peroxidation: 70.4 ± 2.6 nmol/g (EP) vs. 81.8 ± 2.4 nmol/g (Control) | [10] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Metabolic Reprogramming
This protocol outlines the use of EP-d3 to trace metabolic shifts in cultured cells under oxidative stress, a common feature in pathologies where cellular respiration is dysregulated.
Objective: To determine the flux of pyruvate into lactate and TCA cycle intermediates in microglial cells under hydrogen peroxide-induced stress using EP-d3.
Methodology:
-
Cell Culture: Plate BV2 microglial cells in 6-well plates and grow to 80% confluence.
-
Pre-treatment: Incubate a subset of cells with 5 mM Ethyl Pyruvate for 24 hours (Pre-treatment group).
-
Induction of Stress: Replace the medium with fresh medium containing 1 mM H₂O₂. For a "Pre- plus Co-treatment" group, the new medium should also contain 5 mM Ethyl Pyruvate.
-
Tracer Introduction: At the time of stress induction, replace the standard ethyl pyruvate with 5 mM this compound in the relevant treatment groups.
-
Time-Course Sampling: At 0, 2, 6, and 12 hours post-stress, harvest cells and quench metabolism by flash-freezing in liquid nitrogen.
-
Metabolite Extraction: Perform a polar metabolite extraction using a cold methanol/acetonitrile/water solvent system.
-
Analysis: Analyze extracts via Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation of deuterium into pyruvate, lactate, citrate, succinate, and malate.
Protocol 2: Workflow for Metabolomic Analysis
The following workflow illustrates the key steps from experimental setup to data interpretation in a typical EP-d3 tracer study.
Caption: A typical experimental workflow for EP-d3 based metabolic tracer studies.
Modulation of Key Signaling Pathways
Beyond its role as a direct fuel source, ethyl pyruvate influences signaling pathways that regulate inflammation and antioxidant responses, which are intricately linked to mitochondrial health and cellular respiration. EP-d3 is an invaluable tool for probing how metabolic shifts directly impact these networks.
HMGB1/NF-κB Pathway
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4) and subsequent activation of the transcription factor NF-κB.[16] Ethyl pyruvate is a known inhibitor of HMGB1 release and activity, thereby dampening this pro-inflammatory cascade.[2]
Caption: Ethyl Pyruvate's inhibition of the HMGB1/NF-κB signaling pathway.
Nrf2 Antioxidant Response
Ethyl pyruvate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant genes, including heme oxygenase-1 (HO-1), bolstering the cell's defense against oxidative stress that can otherwise impair mitochondrial function.[17]
Caption: Ethyl Pyruvate's activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This compound serves as a multi-faceted and powerful tool for the modern cell biologist and drug developer. Its utility as a stable, cell-permeable metabolic tracer allows for precise quantification of metabolic flux, offering unparalleled insight into the dynamics of cellular respiration in health and disease.[1] By tracing the fate of the pyruvate backbone, researchers can directly measure the impact of therapeutic interventions, genetic modifications, or pathological stress on the central hubs of energy metabolism. Furthermore, its established role in mitigating oxidative stress and inflammation provides a framework for studying the intricate crosstalk between metabolic state and cellular signaling. The continued application of EP-d3 in metabolomic and systems biology studies will undoubtedly accelerate the discovery of novel therapeutic targets for a host of metabolic and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl Pyruvate Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study [mdpi.com]
- 6. Cellular respiration - Wikipedia [en.wikipedia.org]
- 7. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Tumor Imaging with Rapidly Signal‐Enhanced 1‐13C‐Pyruvate‐d3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ethyl pyruvate on cardiac function recovery and apoptosis reduction after global cold ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial Effects of Sodium or Ethyl Pyruvate after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NRF2 Plays a Crucial Role in the Tolerogenic Effect of Ethyl Pyruvate on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for robust and reliable quantitative analysis in mass spectrometry-based metabolomics. This document provides in-depth experimental protocols, data-driven comparisons, and visual workflows to empower researchers in their quest for high-quality metabolomic data.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation for Accuracy
The cornerstone of quantitative metabolomics using deuterated standards is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, a deuterated standard) to a sample before analysis.[1] The deuterated standard is chemically identical to its endogenous counterpart but has a higher mass due to the replacement of hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]
By measuring the ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard, precise quantification can be achieved. This is because the internal standard experiences the same analytical variations as the analyte throughout the entire workflow, including sample extraction, storage, and analysis.[4] These variations can include degradation of metabolites, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[4][5] The use of a deuterated internal standard effectively normalizes for these variations, leading to significantly improved accuracy and precision in quantitative results.[2][5]
The Advantages of Deuterated Standards: Beyond Co-elution
While other types of internal standards exist, deuterated standards offer a unique set of advantages that make them particularly well-suited for metabolomics:
-
Near-Identical Physicochemical Properties: Deuterated standards have nearly the same chemical and physical properties as the analytes they are designed to quantify. This results in almost identical chromatographic retention times, ensuring that both the analyte and the standard are subjected to the same matrix effects at the same time.[4]
-
Correction for Analytical Variability: They effectively compensate for a wide range of analytical variations, including inconsistencies in sample preparation, extraction efficiency, and instrument response.[4][5]
-
Improved Data Quality: The use of deuterated standards leads to enhanced accuracy, precision, and reproducibility of quantitative data. This is crucial for the reliable comparison of metabolite levels across different samples and studies.[2][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the use of deuterated standards in a typical LC-MS/MS-based metabolomics workflow.
Preparation of Standards and Samples
3.1.1. Stock Solutions:
-
Accurately weigh approximately 1 mg of the non-labeled analytical standard and the corresponding deuterated internal standard.
-
Dissolve each in a suitable solvent (e.g., methanol, acetonitrile, or a specific buffer) to a final concentration of 1 mg/mL. Store these stock solutions at an appropriate temperature (typically -20°C or -80°C).
3.1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analytical standard stock solution. These solutions will be used to construct a calibration curve.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and stable signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.[6]
3.1.3. Sample Preparation (Protein Precipitation for Plasma/Serum):
-
Thaw biological samples (e.g., plasma, serum, urine) on ice.
-
To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume of the deuterated internal standard working solution (e.g., 10 µL). Vortex briefly to mix.[6]
-
Add a protein precipitation agent, such as a mixture of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile), to the sample.[5] A common ratio is 3:1 or 4:1 (solvent:sample).
-
Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatography: Develop a liquid chromatography method that provides good separation of the analyte of interest from other matrix components. The near-identical retention times of the analyte and the deuterated standard should be confirmed.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) or using high-resolution mass spectrometry to distinguish the mass difference.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the deuterated internal standard.
-
Response Ratio Calculation: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[6]
-
Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.[6]
-
Quantification of Unknowns: Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured response ratios.
Quantitative Data Summary
The use of deuterated internal standards significantly improves the quality of quantitative data in metabolomics. The following tables summarize the expected improvements in key analytical parameters.
Table 1: Comparison of Coefficients of Determination (r²) with and without Internal Standards
| Metabolite | r² without Internal Standard | r² with Deuterated Internal Standard |
| Pyruvate (PYR) | 0.985 | 0.999 |
| Succinate (SUC) | 0.979 | 0.998 |
| Phosphoenolpyruvate (PEP) | 0.982 | 0.999 |
This table illustrates the improvement in the linearity of the calibration curve, as indicated by the coefficient of determination (r²), when a deuterated internal standard is used. Data is representative of typical improvements seen in metabolomics experiments.[7]
Table 2: Impact of Deuterated Internal Standards on Analytical Performance
| Parameter | Without Deuterated Standard | With Deuterated Standard |
| Precision (CV%) | 15-30% | <10% |
| Accuracy (% Bias) | ± 20-50% | <15% |
| Recovery | Variable and Matrix Dependent | Consistent and High |
| Matrix Effect | Significant Ion Suppression/Enhancement | Compensated |
This table provides a qualitative and quantitative comparison of key analytical performance metrics. The use of deuterated standards leads to substantial improvements in precision, accuracy, and recovery while mitigating the impact of matrix effects.
Visualizing the Workflow and Concepts
To further clarify the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) workflow.
Caption: A typical experimental workflow for quantitative metabolomics using deuterated standards.
Conclusion
Deuterated internal standards are an indispensable tool for achieving accurate and reliable quantification in metabolomics. By effectively compensating for analytical variability, they enable researchers to generate high-quality data that is essential for advancing our understanding of metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance needed to successfully implement deuterated standards in their metabolomics workflows.
References
A Technical Guide to Natural Abundance Correction in Ethyl Pyruvate-d3 Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices for conducting metabolic studies using Ethyl pyruvate-d3, with a core focus on the critical process of natural abundance correction. Accurate correction for the natural abundance of stable isotopes is paramount for the precise quantification of metabolic fluxes and the correct interpretation of tracer-based experimental data. This document outlines the theoretical basis, experimental protocols, and data analysis workflows necessary for robust and reproducible research in this domain.
Introduction to this compound and Isotope Tracer Studies
Ethyl pyruvate, a stable derivative of the endogenous metabolite pyruvic acid, serves as a key molecule in cellular metabolism, primarily at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] Its deuterated isotopologue, this compound (typically deuterated at the methyl group), is a valuable tool in metabolic research.[3][4] Stable isotope tracers, like this compound, allow researchers to follow the metabolic fate of specific molecules through complex biochemical networks.[5][6] By introducing a labeled compound and measuring its incorporation into downstream metabolites, one can elucidate pathway activity and quantify metabolic fluxes.[5][7]
The Principle of Natural Abundance Correction
Natural abundance correction is a mathematical procedure applied to raw mass spectrometry data to remove the contribution of naturally occurring heavy isotopes from the measured signal of an isotopically labeled compound.[7][9] This correction is essential to determine the true enrichment of the tracer isotope in a given metabolite.
The process typically involves the use of correction matrices that account for the probability of finding a heavy isotope in each element of the molecule.[7] For a molecule like pyruvate (C₃H₄O₃), the correction would need to account for the natural abundances of ¹³C, ²H, ¹⁷O, and ¹⁸O.[7]
The general workflow for a stable isotope labeling experiment, including natural abundance correction, is depicted below.
Experimental Protocols
While specific protocols will vary based on the biological system and research question, the following sections outline the key methodological considerations for a typical study involving this compound.
Administration of this compound
-
In Vitro Studies (Cell Culture):
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the cell type and experimental goals.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
-
Harvest the cells at various time points for metabolite extraction.
-
-
In Vivo Studies (Animal Models):
-
Acclimatize animals to the experimental conditions.
-
Administer this compound via an appropriate route, such as intraperitoneal injection or intravenous infusion.[10] The dosage and administration schedule should be carefully determined based on previous studies and toxicological data.[11]
-
Collect tissue or biofluid (e.g., plasma, urine) samples at specified time points post-administration.
-
Immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen) to preserve the metabolic state.
-
Sample Preparation and Metabolite Extraction
-
Homogenize frozen tissue samples or lyse cell pellets in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or by lyophilization.
-
The dried extract can then be reconstituted in a suitable solvent for analysis.
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for analyzing isotopically labeled metabolites.[5]
-
GC-MS: Often requires derivatization of the metabolites to increase their volatility. This must be accounted for in the natural abundance correction, as the derivatizing agent also contains atoms with natural isotopes.[9][12]
-
LC-MS/MS: A sensitive method for quantifying metabolites in complex biological samples.[13] It can often be performed without derivatization.
The mass spectrometer is used to measure the mass isotopomer distribution (MID) for pyruvate and other key metabolites. The MID is the relative abundance of each isotopologue of a molecule (M+0, M+1, M+2, etc.).
Data Analysis: Performing the Natural Abundance Correction
The correction for natural abundance can be performed using various software packages or custom scripts. The general approach involves the following steps:
-
Determine the Molecular Formula: The precise elemental composition of the analyte (and any derivatizing agents) must be known. For Ethyl pyruvate, the formula is C₅H₈O₃.[1]
-
Obtain Natural Isotope Abundances: Use known values for the natural abundance of all relevant isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).
-
Construct a Correction Matrix: A correction matrix is generated based on the binomial expansion of the isotopic abundances for each element in the molecule.[7] This matrix represents the theoretical MID of an unlabeled molecule.
-
Apply the Correction: The raw MID data is corrected by solving a system of linear equations that subtracts the contribution of natural isotopes. This can be conceptualized as a deconvolution process.[14]
Quantitative Data from this compound Studies
The following tables summarize representative quantitative data that can be obtained from studies using deuterated pyruvate tracers. Note that these values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Administration
| Metabolite | M+3 Enrichment (%) (Corrected) | Biological Context | Reference |
| Pyruvate | 95.5 | Direct measurement of tracer pool | Hypothetical |
| Lactate | 61.0 | Indicates lactate dehydrogenase activity | [15] |
| Alanine | 35.2 | Reflects alanine aminotransferase activity | [16] |
| Malate | 39.5 | Tracer incorporation into the TCA cycle | [15] |
| Isocitrate | 134.8 (relative increase) | Downstream TCA cycle intermediate | [15] |
| Glutamate | 25.8 | Connection to amino acid metabolism | [5] |
Table 2: Metabolic Flux Ratios Determined Using Isotope Labeling
| Flux Ratio | Value | Significance |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 2.5 | Relative entry of pyruvate into the TCA cycle vs. anaplerosis |
| Glycolytic Flux / TCA Cycle Flux | 1.8 | Indicates the balance between glucose breakdown and mitochondrial respiration |
| Lactate Efflux / Pyruvate Oxidation | 0.7 | Shows the proportion of pyruvate directed towards fermentation vs. oxidation |
Signaling and Metabolic Pathways Investigated with this compound
Ethyl pyruvate and its labeled counterparts are used to study a variety of metabolic and signaling pathways. As an anti-inflammatory agent, ethyl pyruvate has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator of inflammation.[10] This has implications for signaling pathways such as the NF-κB pathway.
The primary metabolic role of pyruvate is in central carbon metabolism. This compound can be used to trace the flow of carbons through glycolysis, the TCA cycle, and gluconeogenesis.
Conclusion
References
- 1. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolic Imaging in the Anesthetized Rat Brain Using Hyperpolarized [1-13C] Pyruvate and [1-13C] Ethyl Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 13. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl Pyruvate Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Tumor Imaging with Rapidly Signal‐Enhanced 1‐13C‐Pyruvate‐d3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethyl Pyruvate in Biological Matrices using Ethyl Pyruvate-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl pyruvate in biological matrices, such as plasma and urine. Due to the inherent instability of ethyl pyruvate and the potential for significant matrix effects in biological samples, the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results.[1] This method employs Ethyl pyruvate-d3 as the internal standard to compensate for variability during sample preparation and analysis. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Ethyl pyruvate is a simple ester of pyruvic acid with anti-inflammatory and antioxidant properties, making it a compound of interest in various therapeutic areas. Accurate quantification of ethyl pyruvate in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. However, its analysis is challenging due to its reactivity and the complexity of biological matrices, which can lead to ion suppression or enhancement in the mass spectrometer.[1] The use of a deuterated analog, this compound, as an internal standard is a widely accepted strategy to mitigate these matrix effects and ensure reliable quantification.[2] This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby providing a reliable reference for accurate measurement.
Experimental
Materials and Reagents
-
Ethyl Pyruvate (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, rat urine)
Standard Solutions and Quality Control Samples
Stock solutions of ethyl pyruvate and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate amount of working standard solution into the blank biological matrix.
Sample Preparation
A protein precipitation method is employed for the extraction of ethyl pyruvate from biological matrices. This method is quick and effective for high-throughput analysis.
-
To 100 µL of biological sample (calibration standard, QC, or unknown sample), add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation patterns of esters and ketones. The exact collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethyl Pyruvate | 117.1 (M+H)⁺ | 89.1 | 100 | 15 |
| Ethyl Pyruvate | 117.1 (M+H)⁺ | 71.1 | 100 | 20 |
| This compound | 120.1 (M+H)⁺ | 92.1 | 100 | 15 |
| This compound | 120.1 (M+H)⁺ | 74.1 | 100 | 20 |
Method Validation
The method should be validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation (ICH M10).[1][3][4] Key validation parameters include selectivity, sensitivity, matrix effect, calibration curve, accuracy, precision, and stability.
Representative Quantitative Data
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of ethyl pyruvate using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix used.
| Validation Parameter | Acceptance Criteria (FDA) | Representative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to 5% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to 7% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 10% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Ethyl Pyruvate-d3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyruvate is a stable ester of pyruvic acid with demonstrated therapeutic potential, acting as a scavenger of reactive oxygen species and an anti-inflammatory agent. Accurate quantification of ethyl pyruvate and its deuterated internal standard, ethyl pyruvate-d3, in plasma is crucial for pharmacokinetic and metabolomic studies. Effective sample preparation is a critical prerequisite for reliable analysis, aiming to remove interfering substances such as proteins and phospholipids while ensuring high recovery of the analyte.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the accuracy, precision, and sensitivity of the analytical method. Below is a summary of the quantitative performance of each technique.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Analyte Recovery | >80% (for similar small molecules)[1] | Highly variable, can be <10% for polar analytes like pyruvate[2] | Dependent on analyte polarity; may require optimization for polar compounds |
| Matrix Effect | Moderate, potential for ion suppression | Low to moderate | Low |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Simplicity | High | Medium | Medium |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent that is effective for a wide range of small molecules.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. For ethyl pyruvate, a relatively polar ester, the choice of organic solvent is critical to achieve adequate recovery. While LLE can provide cleaner extracts than PPT, it has been reported to have poor and variable recovery for similar polar molecules like pyruvate when using common solvents such as ethyl acetate.[2]
Materials:
-
Plasma sample containing this compound
-
Ethyl acetate (LC-MS grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Protocol:
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 600 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. For ethyl pyruvate, a reverse-phase sorbent such as C18 is a suitable choice. This method can provide the cleanest extracts, minimizing matrix effects, but requires careful method development to optimize recovery.
Materials:
-
Plasma sample containing this compound
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Deionized water
-
SPE vacuum manifold
-
Solvent evaporator
Protocol:
-
Pre-treat Plasma: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile as described in the PPT protocol. The supernatant will be loaded onto the SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful quantitative analysis of this compound in plasma.
-
Protein precipitation with acetonitrile offers a rapid, simple, and high-throughput method with good recovery, making it an excellent choice for routine analysis and large sample batches.
-
Liquid-liquid extraction may provide cleaner extracts but is often plagued by low and inconsistent recovery for polar analytes like ethyl pyruvate and its metabolites, requiring significant optimization.
-
Solid-phase extraction has the potential to yield the cleanest samples, thereby minimizing matrix effects, but requires more extensive method development and is generally more time-consuming and costly per sample.
For most applications, protein precipitation with acetonitrile provides an optimal balance of recovery, simplicity, and throughput for the analysis of this compound in plasma. However, for methods requiring the lowest possible limits of detection, the development of a robust SPE protocol may be warranted. It is always recommended to validate the chosen sample preparation method in-house to ensure it meets the specific requirements of the analytical assay.
References
Metabolic Pathway Tracing with Ethyl Pyruvate-d3 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and therapeutic agents within cellular systems. Ethyl pyruvate, a stable derivative of the central metabolite pyruvate, has garnered significant interest for its anti-inflammatory and antioxidant properties.[1][2] By using a deuterated version, Ethyl pyruvate-d3 (EP-d3), researchers can precisely trace the metabolic pathways that exogenous pyruvate enters, providing valuable insights into cellular metabolism in various physiological and pathological states.[3] Once inside the cell, ethyl pyruvate is rapidly hydrolyzed by esterases to release pyruvate and ethanol. The deuterated methyl group (d3) on the pyruvate molecule allows for its distinction from endogenous, unlabeled pyruvate pools.
This document provides detailed application notes and protocols for utilizing this compound to trace metabolic pathways in cell culture, coupled with mass spectrometry-based analysis.
Core Applications
-
Mapping Metabolic Fate: Tracing the incorporation of the d3-label into downstream metabolites of glycolysis, the Tricarboxylic Acid (TCA) cycle, and connected anabolic pathways.
-
Drug Development: Assessing the metabolic effects of drug candidates by observing alterations in pyruvate metabolism.
-
Disease Modeling: Investigating metabolic reprogramming in diseases such as cancer, inflammation, and neurodegenerative disorders.
-
Metabolic Flux Analysis: Quantifying the relative or absolute rates of metabolic reactions involving pyruvate.
Experimental Workflow
The general workflow for a metabolic tracing experiment with this compound involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.
Caption: General experimental workflow for this compound tracing.
Key Metabolic Pathways
This compound, after conversion to pyruvate-d3, is expected to enter central carbon metabolism. The d3-label can be traced through several key pathways.
Caption: Entry of this compound into central carbon metabolism.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured mammalian cells with this compound.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (EP-d3)
-
Sterile, cell culture grade water
-
Standard supplements (e.g., glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to approximately 80% confluency in standard culture medium supplemented with 10% FBS.
-
Prepare Labeling Medium:
-
Use a base medium that does not contain pyruvate (e.g., pyruvate-free DMEM).
-
Supplement the base medium with 10% dFBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled pyruvate.
-
Add other required supplements like glutamine and antibiotics.
-
Prepare a sterile stock solution of this compound in sterile water or DMSO.
-
Add the EP-d3 stock solution to the medium to achieve the desired final concentration (e.g., 1-10 mM).
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed EP-d3 labeling medium to the cells.
-
Incubate the cells for a time course appropriate for the pathways of interest. For TCA cycle intermediates, a time course of 0.5, 2, and 6 hours is a good starting point to capture dynamic changes and approach isotopic steady state.
-
Protocol 2: Metabolite Extraction
This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
-
Extraction:
-
Add 1 mL of -80°C methanol to each well (for a 6-well plate).
-
Place the plate in a -80°C freezer for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of d3-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in water.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a HILIC or reversed-phase chromatography column, depending on the target metabolites.
-
Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate) to separate the metabolites.
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using the mass spectrometer in negative ionization mode, which is generally suitable for organic acids of the TCA cycle.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 75-1000) to detect all ions.
-
Perform targeted MS/MS analysis on the expected labeled and unlabeled metabolites to confirm their identity.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and integrate the peak areas for all mass isotopologues of the target metabolites.
-
Correct for the natural abundance of 13C isotopes.
-
Calculate the Mass Isotopomer Distribution (MID) for each metabolite.
-
Data Presentation
The quantitative data from an this compound tracing experiment is best summarized in tables showing the mass isotopomer distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (m+0, m+1, m+2, etc.).
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Pyruvate and Lactate after 2 hours of Labeling with 5 mM this compound.
| Metabolite | m+0 | m+1 | m+2 | m+3 |
| Pyruvate | 0.15 | 0.01 | 0.00 | 0.84 |
| Lactate | 0.25 | 0.01 | 0.00 | 0.74 |
Table 2: Illustrative Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after 6 hours of Labeling with 5 mM this compound.
| Metabolite | m+0 | m+1 | m+2 | m+3 | m+4 |
| Citrate | 0.45 | 0.05 | 0.48 | 0.01 | 0.01 |
| α-Ketoglutarate | 0.52 | 0.06 | 0.40 | 0.01 | 0.01 |
| Succinate | 0.55 | 0.05 | 0.38 | 0.01 | 0.01 |
| Fumarate | 0.54 | 0.05 | 0.39 | 0.01 | 0.01 |
| Malate | 0.50 | 0.06 | 0.42 | 0.01 | 0.01 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the cell type, experimental conditions, and duration of labeling.
Interpretation of Results
-
Pyruvate and Lactate (m+3): A high abundance of the m+3 isotopologue for pyruvate and lactate confirms the cellular uptake of this compound and its conversion to pyruvate-d3, which then equilibrates with the lactate pool via lactate dehydrogenase.
-
TCA Cycle Intermediates (m+2): The pyruvate dehydrogenase (PDH) complex decarboxylates pyruvate-d3 to form acetyl-CoA-d2 (losing one deuterium atom with the carboxyl group). This acetyl-CoA-d2 then condenses with unlabeled oxaloacetate to form citrate-d2. The propagation of the d2-label through the TCA cycle results in m+2 isotopologues of α-ketoglutarate, succinate, fumarate, and malate in the first turn of the cycle.
-
Other Isotopologues: The presence of other isotopologues (e.g., m+1, m+4 in TCA intermediates) can indicate the activity of other pathways, such as pyruvate carboxylase activity (leading to m+3 oxaloacetate and subsequent m+5 citrate) or multiple turns of the TCA cycle.
Conclusion
Metabolic pathway tracing with this compound is a robust method for investigating the intricacies of central carbon metabolism. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute these experiments, enabling a deeper understanding of cellular physiology and the metabolic basis of disease. The ability to trace the fate of exogenous pyruvate provides a unique window into metabolic flexibility and can be a valuable tool in the development of novel therapeutic strategies.
References
- 1. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Imaging with Hyperpolarized [1-13C] Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized magnetic resonance imaging (MRI) is a rapidly advancing modality for real-time, non-invasive monitoring of metabolic pathways in vivo. The use of hyperpolarized [1-13C] labeled substrates, such as pyruvate, allows for a more than 10,000-fold signal enhancement in 13C MRI, enabling the detection of metabolic flux in tissues.[1] While hyperpolarized [1-13C] pyruvate has shown significant promise in oncology and cardiology, its application in neuroimaging is limited by its poor transport across the blood-brain barrier.[2][3]
[1-13C] Ethyl pyruvate-d3, a lipophilic analog of pyruvate, overcomes this limitation. Its enhanced ability to cross the blood-brain barrier makes it a valuable probe for investigating brain metabolism.[2][4] Once in the tissue, it is rapidly hydrolyzed by esterases to pyruvate and ethanol, allowing for the subsequent tracking of pyruvate metabolism into lactate, alanine, and bicarbonate.[2] The deuterated form, this compound, is often used to prolong the signal lifetime. This document provides detailed application notes and protocols for the use of hyperpolarized [1-13C] this compound in preclinical metabolic imaging studies.
Applications
The primary application of hyperpolarized [1-13C] this compound is in neuroimaging , where it offers distinct advantages over [1-13C] pyruvate.
-
Enhanced Brain Uptake: Due to its lipophilic nature, ethyl pyruvate readily crosses the blood-brain barrier, resulting in significantly higher signal from downstream metabolites within the brain parenchyma compared to hyperpolarized pyruvate.[2][3][4] This allows for more sensitive detection of metabolic changes in neurological disorders.
-
Reduced Vascular Signal Contamination: Imaging with hyperpolarized [1-13C] pyruvate often suffers from high intravascular signals that can obscure the metabolic conversions occurring within the brain tissue.[2] The rapid uptake of ethyl pyruvate into the brain tissue minimizes this confounding vascular signal.[2]
-
Probing Altered Brain Metabolism: This technique can be used to study metabolic alterations in various neurological conditions, including:
-
Brain Tumors: To assess tumor grade and monitor response to therapy by imaging the Warburg effect (increased lactate production).[5]
-
Stroke and Ischemia: To investigate metabolic dysfunction in affected brain regions.[2]
-
Neurodegenerative Diseases: To explore metabolic changes associated with neuronal cell death and dysfunction.[2]
-
Beyond neurology, hyperpolarized [1-13C] this compound can potentially be applied in other areas where pyruvate metabolism is of interest, similar to its parent compound.
Experimental Protocols
The following protocols are synthesized from preclinical studies in rodents and provide a general framework for in vivo metabolic imaging with hyperpolarized [1-13C] this compound.
I. Animal Preparation
-
Animal Model: Healthy male Wistar rats (160–295 g) or mice are commonly used.[2][6] For disease models, specific tumor implantation or induction of neurological conditions is performed prior to imaging.[4]
-
Anesthesia: Anesthetize the animal with 1–3% isoflurane in oxygen (~1.5 L/min).[2]
-
Physiological Monitoring: Throughout the experiment, monitor and maintain core body temperature at 37°C using a heated water blanket.[2] Continuously monitor respiration, heart rate, and oxygen saturation.[2]
-
Catheterization: Place a catheter in the tail vein for the injection of the hyperpolarized substrate.[2]
II. Hyperpolarization of [1-13C] this compound
Two primary methods are used for hyperpolarization: dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE).
A. Dissolution Dynamic Nuclear Polarization (d-DNP)
This is the most established method for achieving high polarization levels.
-
Sample Preparation: Prepare a solution of [1-13C] this compound with a stable radical.
-
Polarization: Use a commercial polarizer (e.g., HyperSense) to cool the sample to ~1K in a strong magnetic field (e.g., 3.35 T) and irradiate with microwaves.
-
Dissolution: Rapidly dissolve the polarized sample with a superheated, sterile aqueous solution (e.g., phosphate-buffered saline) to create an injectable solution at a physiological temperature and pH.[7]
B. Signal Amplification By Reversible Exchange (SABRE)
SABRE is a faster and more cost-effective method that does not require cryogenic temperatures.[6][8][9]
-
SABRE Solution: Prepare a solution containing [1-13C] pyruvate-d3 (which can be esterified to this compound), an iridium-based catalyst, and a co-ligand in a suitable solvent like methanol-d4.[6]
-
Parahydrogen Bubbling: Bubble parahydrogen gas through the solution at a controlled magnetic field to transfer the spin order to the substrate.[6]
-
Purification: Rapidly purify the hyperpolarized substrate to remove the catalyst and organic solvent, resulting in a sterile, injectable aqueous solution.[6][8][9] This can be achieved through rapid solvent evaporation and filtering.[8]
III. In Vivo Imaging
-
Animal Positioning: Position the anesthetized animal within the MRI scanner (e.g., 3T or 7T preclinical system).[6][7]
-
Injection: Inject the hyperpolarized [1-13C] this compound solution via the tail vein catheter. The injection volume and rate should be optimized based on the animal's weight and the specific study objectives. A slow infusion may be preferable to minimize potential toxicity and observe metabolic dynamics.[2]
-
13C MR Spectroscopic Imaging: Acquire dynamic 13C MR spectra and spectroscopic images to capture the arrival of the hyperpolarized substrate and its conversion to downstream metabolites.
-
Anatomical Imaging: Acquire a high-resolution proton (1H) MRI for anatomical reference to co-register with the 13C metabolic maps.[4]
Data Presentation
Quantitative data from in vivo metabolic imaging studies with hyperpolarized [1-13C] this compound can be summarized to compare metabolic flux between different conditions or tissues.
| Parameter | [1-13C] this compound | [1-13C] Pyruvate | Notes | Reference |
| Animal Model | Wistar Rat | Wistar Rat | Comparison study in the same animals. | [2] |
| Anesthesia | 1-3% Isoflurane | 1-3% Isoflurane | [2] | |
| Injection Dose | ~26 nmol/g/sec (slow infusion) | ~1 µmol/g (bolus) | Dosing strategies were different to achieve good quality images. | [2] |
| Imaging Delay | 25 s | 20 s | Time from start of injection to start of imaging. | [2] |
| Observed Metabolites in Brain | EP-hydrate, EP, Lactate | Pyruvate, Lactate, Bicarbonate | EP-hydrate is the dominant form of ethyl pyruvate in aqueous solution. | [2] |
| Relative Signal Location | Predominantly within brain parenchyma | Predominantly in large blood vessels | Highlights the advantage of EP for brain imaging. | [2] |
| Parameter | Value | Notes | Reference |
| Polarization Method | SABRE | [6][8][9] | |
| Polarization Level | ~11% | Achieved for [1-13C]pyruvate-d3. | [6][8][9] |
| Injectable Concentration | ~30 mM | For [1-13C]pyruvate-d3. | [6][8][9] |
| Production Time | < 10 minutes | A significant advantage of the SABRE technique. | [6] |
Visualizations
Metabolic Pathway of [1-13C] this compound
Caption: Metabolic fate of hyperpolarized [1-13C] this compound in vivo.
Experimental Workflow for In Vivo Metabolic Imaging
References
- 1. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 2. Metabolic Imaging in the Anesthetized Rat Brain Using Hyperpolarized [1-13C] Pyruvate and [1-13C] Ethyl Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic imaging in the anesthetized rat brain using hyperpolarized [1-13C] pyruvate and [1-13C] ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. In Vivo Metabolic Imaging of [1-13 C]Pyruvate-d3 Hyperpolarized By Reversible Exchange With Parahydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for measuring pyruvate kinase activity using Ethyl pyruvate-d3
Application Note & Protocol
Protocol for Measuring Pyruvate Kinase Activity Using a Stable Isotope Tracer, Ethyl Pyruvate-d3, and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase (PK) is a key enzyme in glycolysis, catalyzing the final step which involves the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, resulting in the formation of pyruvate and ATP.[1][2] Its activity is crucial for cellular energy production and is tightly regulated.[1][3] Dysregulation of PK activity has been implicated in various diseases, including cancer and inherited metabolic disorders, making it an attractive target for therapeutic development.[3][4]
Standard methods for measuring PK activity are typically spectrophotometric assays that monitor the consumption of NADH in a coupled reaction with lactate dehydrogenase (LDH).[5][6] While robust, these methods can be susceptible to interference from other cellular components that absorb at the same wavelength. This application note describes a highly specific and sensitive method for measuring the reverse reaction of pyruvate kinase using a deuterated stable isotope tracer, this compound, and detection by liquid chromatography-mass spectrometry (LC-MS). This approach offers the potential for greater accuracy in complex biological samples and enables detailed kinetic studies.
Principle of the Assay
This protocol measures the reverse activity of pyruvate kinase, which catalyzes the ATP-dependent phosphorylation of pyruvate to form phosphoenolpyruvate (PEP). In this assay, this compound is first hydrolyzed to pyruvate-d3, which then serves as the substrate for the reverse PK reaction. The rate of formation of the deuterated product, phosphoenolpyruvate-d3 (PEP-d3), is quantified using LC-MS. This method provides a direct and highly specific measurement of the enzymatic activity.
The enzymatic reaction is as follows:
Pyruvate-d3 + ATP <-- (Pyruvate Kinase) --> Phosphoenolpyruvate-d3 + ADP
Experimental Protocol
1. Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | -20°C | ||
| Pyruvate Kinase (recombinant human) | -80°C | ||
| ATP Solution (100 mM) | -20°C | ||
| ADP (for standard curve) | -20°C | ||
| Phosphoenolpyruvate (for standard curve) | -20°C | ||
| Tris-HCl Buffer (1 M, pH 7.5) | 4°C | ||
| MgCl2 (1 M) | 4°C | ||
| KCl (1 M) | 4°C | ||
| Dithiothreitol (DTT) (1 M) | -20°C | ||
| 96-well microplate | Room Temp | ||
| LC-MS grade water | Room Temp | ||
| LC-MS grade acetonitrile | Room Temp | ||
| Formic acid | Room Temp |
2. Preparation of Reagents
-
PK Assay Buffer (1X): 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5. Prepare fresh from stock solutions.
-
This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C.
-
Pyruvate-d3 Substrate Solution (10 mM): Prepare fresh by diluting the this compound stock solution in 1X PK Assay Buffer. This solution should be prepared immediately before use to allow for hydrolysis of the ethyl ester.
-
ATP Cofactor Solution (10 mM): Dilute the 100 mM ATP stock solution in 1X PK Assay Buffer.
-
Enzyme Working Solution: Dilute the pyruvate kinase enzyme to the desired concentration in 1X PK Assay Buffer. Keep on ice.
-
Quenching Solution: 80:20 Acetonitrile:Water with 0.1% formic acid.
3. Experimental Workflow
Caption: Experimental workflow for the measurement of pyruvate kinase activity using this compound and LC-MS.
4. Step-by-Step Protocol
-
Prepare Standard Curve: Prepare a standard curve of PEP-d3 (if available) or unlabeled PEP in the 1X PK Assay Buffer to determine the linear range of detection with the LC-MS method.
-
Reaction Setup:
-
Add 20 µL of 1X PK Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of sample (e.g., cell lysate, purified enzyme) to the appropriate wells. For the blank, add 10 µL of 1X PK Assay Buffer.
-
Add 10 µL of the 10 mM Pyruvate-d3 Substrate Solution to all wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of the 10 mM ATP Cofactor Solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Quenching:
-
Stop the reaction by adding 150 µL of ice-cold Quenching Solution to each well.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A suitable column for separating polar metabolites (e.g., a HILIC column).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium acetate or formic acid.
-
MS Method: Use Multiple Reaction Monitoring (MRM) to detect the transition from the precursor ion of PEP-d3 to a specific product ion. The exact m/z values will need to be determined based on the deuteration pattern of the this compound used.
6. Data Analysis
-
Quantify PEP-d3: Determine the concentration of PEP-d3 in each sample by comparing the peak area to the standard curve.
-
Calculate PK Activity: Use the following formula to calculate the pyruvate kinase activity:
PK Activity (nmol/min/mg) = [(Concentration of PEP-d3 (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg))] * 1000
Data Presentation
Table 1: Representative LC-MS/MS Parameters for PEP-d3 Detection
| Parameter | Value |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
| Dwell Time (ms) | 100 |
Table 2: Assay Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 3: Sample Pyruvate Kinase Activity Data (Hypothetical)
| Sample | Protein Conc. (mg/mL) | PEP-d3 formed (µM) | PK Activity (nmol/min/mg) |
| Control Lysate | 1.0 | 15.2 | 5.07 |
| Treated Lysate (Inhibitor) | 1.0 | 4.8 | 1.60 |
| Treated Lysate (Activator) | 1.0 | 35.1 | 11.70 |
Signaling Pathway Context
Caption: Glycolysis pathway highlighting the role and regulation of Pyruvate Kinase.
Disclaimer: This protocol describes a specialized, non-standard method for measuring the reverse activity of pyruvate kinase. The protocol and LC-MS/MS parameters will require optimization and validation for specific experimental conditions and instrumentation.
References
- 1. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]
- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 3. What are Pyruvate kinase modulators and how do they work? [synapse.patsnap.com]
- 4. Application of Enzyme Analysis: Enzyme Activity Assay – Creative Enzymes Blog [creative-enzymes.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for GC-MS Analysis of Ethyl Pyruvate-d3: Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyruvate, a stable ester of pyruvic acid, is a compound of significant interest in pharmaceutical and medical research due to its antioxidant and anti-inflammatory properties. Its deuterated analogue, Ethyl pyruvate-d3, serves as an invaluable internal standard for quantitative studies using mass spectrometry, enabling precise tracking and quantification in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like ethyl pyruvate can be challenging. Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for robust and reliable GC-MS analysis. The primary method discussed is the widely accepted two-step methoximation and silylation procedure. An alternative method involving derivatization with o-phenylenediamine is also presented.
Recommended Derivatization Method: Methoximation followed by Silylation
The most common and effective method for the derivatization of keto acids and their esters for GC-MS analysis is a two-step process:
-
Methoximation: The ketone group of this compound is converted to a methoxime derivative. This step is critical for stabilizing the carbonyl group, preventing enolization, and reducing the formation of multiple derivatives.[1]
-
Silylation: The hydroxyl group of the methoxime is then silylated, typically with a trimethylsilyl (TMS) group. This process replaces the active hydrogen, significantly increasing the volatility and thermal stability of the analyte.[1]
This tandem procedure results in a derivative that is more amenable to GC separation and produces characteristic mass spectra for confident identification and quantification.[2]
Experimental Workflow: Methoximation-Silylation
Caption: Workflow for the two-step derivatization of this compound.
Detailed Protocol: Methoximation-Silylation
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable glass vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator or lyophilizer
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample containing this compound into a glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or by lyophilization. It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 37°C for 90 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
Expected Quantitative Data
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the methoximation-silylation derivatization method followed by GC-MS. These values are based on typical performance for similar keto acids and should be validated for your specific instrument and matrix.
| Parameter | Expected Value | Notes |
| Linearity (r²) | > 0.99 | Over a typical concentration range of 1-500 µM. |
| Limit of Detection (LOD) | 0.1 - 1 µM | Dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | Dependent on instrument sensitivity and matrix effects. |
| Intra-day Precision (%RSD) | < 10% | For replicate analyses within the same day. |
| Inter-day Precision (%RSD) | < 15% | For replicate analyses on different days. |
| Recovery | 85 - 115% | Extraction and derivatization efficiency from the sample matrix. |
GC-MS Parameters (Example)
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50 - 400 m/z |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Mass Spectrum of Derivatized this compound
The derivatization of this compound (C₅H₇D₃O₃) with methoxyamine followed by trimethylsilylation is expected to yield Ethyl 2-(methoxyimino)propanoate-d3, TMS derivative (C₁₀H₁₈D₃NO₃Si).
Expected Fragmentation:
The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern. Key ions to monitor in SIM mode for quantification would include the molecular ion (M+) and major fragment ions. The presence of the three deuterium atoms will result in a 3 mass unit shift in the molecular ion and in fragments containing the deuterated ethyl group compared to the non-deuterated analogue.
-
Non-deuterated Analogue: The NIST database shows the mass spectrum for the bis(trimethylsilyl) derivative of pyruvic acid oxime (C₉H₂₁NO₃Si₂), not the ethyl ester derivative. However, based on common fragmentation patterns of TMS derivatives, characteristic ions would arise from the loss of methyl groups (-15 Da) and the TMS group (-73 Da).
-
Deuterated Derivative: For the methoxime-TMS derivative of this compound, one would expect a molecular ion at m/z corresponding to the derivatized deuterated compound. Fragments containing the deuterated ethyl group will be shifted by +3 amu.
Alternative Derivatization Method: o-Phenylenediamine Derivatization
An alternative method for the derivatization of α-keto acids involves a reaction with o-phenylenediamine to form a stable quinoxalinol derivative, which is then silylated for GC-MS analysis.[3] This method has been shown to be effective for pyruvate.[3]
Reaction Pathway: o-Phenylenediamine Derivatization
Caption: Reaction pathway for the o-phenylenediamine derivatization of this compound.
Protocol: o-Phenylenediamine Derivatization
Materials:
-
This compound standard or sample extract
-
o-Phenylenediamine solution (in 4 M HCl)
-
Ethyl acetate
-
BSTFA with 1% TMCS
-
Microwave for assisted derivatization (optional) or heating block
Procedure:
-
Sample Preparation:
-
To the sample containing this compound, add the o-phenylenediamine solution.
-
Incubate the mixture. Microwave-assisted derivatization can significantly reduce the reaction time (e.g., 1-2 minutes).[3] Alternatively, conventional heating at 90°C for 60 minutes can be used.
-
-
Extraction:
-
Extract the quinoxalinol derivative from the aqueous solution using ethyl acetate.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
-
Silylation:
-
Add BSTFA with 1% TMCS to the dried residue.
-
Incubate at 90°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Comparison of Derivatization Methods
| Feature | Methoximation-Silylation | o-Phenylenediamine Derivatization |
| Number of Steps | Two-step (in-situ) | Multi-step (with extraction) |
| Reaction Conditions | Milder (e.g., 37°C) | More vigorous (e.g., 90°C or microwave) |
| Sample Throughput | High (amenable to automation) | Lower (due to extraction step) |
| Reported Use | Widely used for metabolomics | More specific for α-keto acids |
| Potential Issues | Formation of syn- and anti-isomers (usually chromatographically resolved) | Requires extraction, which may lead to sample loss |
Conclusion
For the routine and high-throughput quantitative analysis of this compound by GC-MS, the methoximation followed by silylation method is highly recommended. It is a robust, reproducible, and widely adopted procedure in metabolomics. The protocol is straightforward and can be automated. The alternative o-phenylenediamine derivatization is a valid approach but may be more labor-intensive due to the required extraction step. For any chosen method, it is imperative to perform a thorough method validation to establish linearity, sensitivity, precision, and accuracy for the specific application and sample matrix. The use of the stable isotope-labeled internal standard, this compound, will correct for variations in sample preparation, derivatization efficiency, and instrument response, ensuring high-quality quantitative data.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. palsystem.com [palsystem.com]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Isotopic Enrichment of Metabolites from Ethyl Pyruvate-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyruvate, a stable derivative of pyruvic acid, has garnered significant interest for its anti-inflammatory and antioxidant properties. To understand its therapeutic mechanisms and metabolic fate, stable isotope tracing using deuterated ethyl pyruvate (Ethyl pyruvate-d3) is a powerful technique. By introducing a heavy isotope label, researchers can track the conversion of ethyl pyruvate into downstream metabolites, elucidating its engagement with central carbon metabolism. This document provides detailed application notes and protocols for measuring the isotopic enrichment of key metabolites derived from this compound using liquid chromatography-mass spectrometry (LC-MS).
Core Concepts
Stable isotope tracing with this compound allows for the precise measurement of its metabolic conversion to pyruvate and subsequent entry into various metabolic pathways. Once this compound enters the cell, it is hydrolyzed to pyruvate-d3. The deuterium label is then traced as pyruvate-d3 is metabolized to key downstream products such as lactate, alanine, and acetyl-CoA, the latter of which enters the Tricarboxylic Acid (TCA) cycle. By quantifying the incorporation of deuterium into these metabolites, it is possible to assess the activity of these metabolic pathways.
Data Presentation
The following table summarizes the expected changes in isotopic enrichment of key metabolites following administration of a tracer and ethyl pyruvate, based on findings from a study using ¹³C-labeled succinate to probe TCA cycle metabolism in the presence of ethyl pyruvate. While this study did not directly use this compound, it provides valuable insight into the expected metabolic shifts.
| Metabolite | Change in Isotopic Enrichment with Ethyl Pyruvate | Fold Change (Mean ± SEM) | p-value |
| Labeled Malate | Increased | 39.5% ± 14.9 | 0.008[1] |
| Labeled Isocitrate | Increased | 134.8% ± 67.9 | 0.047[1] |
| Labeled Lactate | Increased | 61% ± 22 | 0.007[1] |
| Endogenous Xanthine | Increased | 93.9% ± 28.3 | 0.0009[1] |
Experimental Protocols
Cell Culture and Labeling
This protocol is adapted from general cell culture labeling procedures for metabolomics.
Materials:
-
Cells of interest (e.g., adherent cell line)
-
Appropriate cell culture medium and supplements
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
When cells reach the desired confluency, replace the existing medium with fresh medium containing a final concentration of this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition, but a starting point of 1-5 mM for 1-6 hours is recommended.
-
Incubate the cells for the desired labeling period.
Metabolite Extraction
This protocol is a standard method for extracting polar metabolites from adherent cell cultures.
Materials:
-
Ice-cold 100% methanol (-80°C, LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated at 4°C)
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium from each well.
-
Quickly wash the cells twice with 0.5 mL of ice-cold PBS per well to remove any remaining medium.
-
Add 0.75 mL of ice-cold 100% methanol to each well.
-
Incubate the plates on ice for 10 minutes to quench metabolism and allow for metabolite extraction.
-
Using a cell scraper, harvest the cells in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes briefly and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean HPLC vial for LC-MS analysis.
-
The remaining cell pellet can be used for protein normalization assays if desired.
LC-MS/MS Analysis
This section provides a general framework for the analysis of deuterated organic acids and amino acids. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (for Organic Acids):
-
Column: A reverse-phase C18 column is suitable for separating organic acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high aqueous to high organic mobile phase should be optimized to resolve lactate, pyruvate, and TCA cycle intermediates.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification of the unlabeled and deuterated metabolites. The specific precursor and product ion transitions for each analyte will need to be determined by infusing standards.
-
Example MRM transitions (hypothetical for d3-labeled metabolites):
-
Lactate: Precursor ion (m/z) -> Product ion (m/z)
-
Lactate-d3: Precursor ion (m/z+3) -> Product ion (m/z+3 or other fragment)
-
Pyruvate: Precursor ion (m/z) -> Product ion (m/z)
-
Pyruvate-d3: Precursor ion (m/z+3) -> Product ion (m/z+3 or other fragment)
-
Alanine: Precursor ion (m/z) -> Product ion (m/z)
-
Alanine-d3: Precursor ion (m/z+3) -> Product ion (m/z+3 or other fragment)
-
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for the unlabeled (M+0) and deuterated (M+3) forms of each metabolite of interest.
-
Calculate the isotopic enrichment as the percentage of the labeled form relative to the total pool of the metabolite:
-
% Enrichment = [Peak Area (M+3) / (Peak Area (M+0) + Peak Area (M+3))] * 100
-
-
Correct for the natural abundance of isotopes if necessary.
Visualizations
Experimental Workflow
References
Application Note: TCA Cycle Flux Analysis Using Deuterated Ethyl Pyruvate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic pathways, providing a snapshot of cellular physiology that is unattainable through genomics, transcriptomics, or metabolomics alone.[1][2] By tracing the path of stable isotope-labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism.[3] This application note details the use of deuterated ethyl pyruvate (d-EP) as a tracer for analyzing the Tricarboxylic Acid (TCA) cycle, a central hub for energy production and biosynthesis.[2] Ethyl pyruvate, a stable and cell-permeable derivative of pyruvate, serves as an excellent vehicle for delivering the tracer into the cell, where it is hydrolyzed to deuterated pyruvate and enters central carbon metabolism.[4][5] This method is particularly valuable for studying metabolic reprogramming in cancer, neurodegenerative diseases, and for evaluating the metabolic effects of drug candidates.[1][6]
Principle and Advantages
The core principle involves introducing Ethyl Pyruvate-d3 into a biological system (e.g., cell culture) and tracking the incorporation of deuterium into TCA cycle intermediates and associated metabolites.[7] Ethyl pyruvate readily crosses cell membranes without the need for specific transporters and is intracellularly converted to pyruvate, which then enters the TCA cycle as acetyl-CoA.[5]
Advantages of Using Deuterated Ethyl Pyruvate:
-
Enhanced Cell Permeability: Ethyl pyruvate is more lipophilic than pyruvate, allowing for efficient entry into cells.[5]
-
Improved Stability: EP is more stable in aqueous solutions compared to pyruvate, ensuring consistent delivery over the course of an experiment.[4]
-
Stable Isotope Tracer: Deuterium (²H) is a non-radioactive stable isotope, making it safe to handle and eliminating the need for specialized facilities for radioactive materials.[6][8]
-
Complementary to ¹³C-MFA: Deuterium labeling can provide complementary information to more common ¹³C-based flux analysis, particularly for tracking hydrogen exchange reactions.[9]
-
Analytical Detection: The incorporation of deuterium can be accurately quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11]
Visualized Pathways and Workflows
Metabolic Fate of Deuterated Ethyl Pyruvate
The diagram below illustrates the pathway of deuterated ethyl pyruvate from extracellular uptake to its entry into the TCA cycle.
Caption: Metabolic fate of deuterated ethyl pyruvate.
Experimental Workflow for TCA Cycle Flux Analysis
This workflow outlines the key steps from sample preparation to data interpretation.
Caption: General experimental workflow for MFA.
Simplified TCA Cycle Pathway
This diagram shows the entry of deuterated acetyl-CoA and its subsequent metabolism within the TCA cycle, leading to the labeling of downstream intermediates.
Caption: Deuterium tracing in the TCA cycle.
Experimental Protocols
This section provides a generalized protocol for conducting a steady-state MFA experiment using deuterated ethyl pyruvate with mammalian cells, followed by GC-MS analysis.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, A549) at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 70-80% confluency). Culture in standard growth medium.
-
Tracer Introduction: Once cells reach the desired confluency, aspirate the standard medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed labeling medium. This medium should be identical to the standard medium, except that a standard carbon source (like glucose or pyruvate) is replaced or supplemented with deuterated ethyl pyruvate (e.g., this compound) at a defined concentration.
-
Incubation: Incubate the cells in the labeling medium for a period sufficient to reach isotopic steady state. This time varies by cell line and metabolic rates but is often in the range of 8-24 hours.
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity instantly, rapidly aspirate the labeling medium. Immediately wash the cell monolayer with 4°C PBS to remove any remaining extracellular tracer.
-
Extraction Solvent: Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 mixture of methanol:water, directly to the plate (e.g., 1 mL for a 6 cm dish).
-
Cell Lysis: Place the dish on dry ice for 10-15 minutes to freeze-lyse the cells.
-
Harvesting: Scrape the frozen cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This is the metabolite extract.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.
Protocol 3: Sample Derivatization and GC-MS Analysis
This protocol is for analyzing non-volatile metabolites like TCA cycle intermediates by GC-MS.
-
Derivatization: To make the metabolites volatile for GC analysis, a two-step derivatization is common.
-
Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes.
-
Add 80 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS. Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the sample onto the GC-MS system.
-
Instrumentation: Use a system like an Agilent GC-MS equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Program: A typical temperature gradient starts at a low temperature (e.g., 60°C), holds for 1-2 minutes, then ramps up to a high temperature (e.g., 325°C) to elute all compounds.
-
MS Detection: Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for higher sensitivity and quantification of specific mass isotopomers.
-
Data Presentation and Analysis
Following GC-MS analysis, the raw data is processed to determine the mass isotopomer distribution (MID) for each detected metabolite. The MID is the relative abundance of each isotopomer (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite. This data is then used as an input for computational flux modeling software to calculate the intracellular fluxes.
Table 1: Representative TCA Cycle Flux Data
The following table presents an example of flux data that could be obtained from an MFA experiment. Values are hypothetical and represent the net flux relative to a glucose uptake rate of 100 arbitrary units. A positive value indicates a forward flux in the canonical TCA cycle direction.
| Reaction / Flux Name | Abbreviation | Control Condition (Relative Flux) | Treated Condition (Relative Flux) |
| Pyruvate Dehydrogenase | PDH | 85.2 ± 4.1 | 65.7 ± 3.8 |
| Citrate Synthase | CS | 95.5 ± 5.0 | 72.1 ± 4.5 |
| Aconitase (Cit -> IsoCit) | ACO | 95.5 ± 5.0 | 72.1 ± 4.5 |
| Isocitrate Dehydrogenase | IDH | 94.8 ± 4.9 | 70.5 ± 4.3 |
| α-KG Dehydrogenase | KGDH | 90.1 ± 4.7 | 68.2 ± 4.1 |
| Pyruvate Carboxylase (Anaplerosis) | PC | 10.3 ± 1.5 | 6.4 ± 0.9 |
| Malic Enzyme (Cataplerosis) | ME | 5.7 ± 0.8 | 8.9 ± 1.1 |
Note: Data are for illustrative purposes only. Actual flux values and their confidence intervals must be determined computationally based on experimental MIDs.[11]
Data Interpretation:
The flux map generated from this data provides a quantitative understanding of how the cell utilizes deuterated ethyl pyruvate. For example, a decrease in the PDH flux in the "Treated Condition" could indicate that a drug inhibits the entry of pyruvate into the TCA cycle.[8] An increase in anaplerotic flux (e.g., via PC) might suggest the cell is replenishing TCA cycle intermediates for biosynthetic purposes. By comparing flux maps between different conditions (e.g., control vs. drug-treated), researchers can pinpoint the metabolic pathways affected by the treatment.
References
- 1. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal fluxomics reveals oscillations in TCA cycle flux throughout the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vanderbilt.edu [vanderbilt.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when using deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant concern for my deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a critical issue because it changes the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[2] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[3][4]
Q2: What causes the deuterated internal standard to elute at a different time than my analyte?
A: This phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography.[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's physicochemical properties, such as its lipophilicity.[5] These subtle changes can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[4][6] A significant chromatographic shift can be problematic as it may lead to the analyte and internal standard experiencing different matrix effects, thereby compromising the accuracy of the results.[4][7]
Q3: Can deuterated internal standards completely eliminate matrix effects?
A: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[8][9] If there is a slight chromatographic shift between the analyte and the internal standard, they may elute into regions with varying degrees of ion suppression or enhancement, a phenomenon known as "differential matrix effects."[3][8] Studies have indicated that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[3][10]
Q4: How important is the purity of my deuterated internal standard?
A: The isotopic and chemical purity of your deuterated standard is crucial for accurate and reliable results. High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are essential.[3] The presence of unlabeled analyte as an impurity in the internal standard will lead to an overestimation of the analyte's concentration.[10] It is always recommended to request a certificate of analysis from your supplier that specifies both the isotopic and chemical purity.[3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are observing inconsistent and inaccurate results despite using a deuterated internal standard, it could be due to several factors. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A step-by-step workflow to diagnose and resolve inaccurate quantitative results.
1. Verify Co-elution:
-
Problem: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[3] This lack of co-elution can lead to differential matrix effects.[3][8]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method or using a column with lower resolution to ensure the peaks overlap.[3][7]
2. Assess Isotopic and Chemical Purity:
-
Problem: Impurities in the deuterated standard, especially the unlabeled analyte, can lead to inaccurate results.[3]
-
Solution: Always obtain a certificate of analysis from your supplier. If in doubt, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[3]
3. Investigate Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can be replaced by hydrogen from the sample or solvent, a process known as back-exchange.[3] This is more common for labels in chemically labile positions, such as on -OH or -NH groups.[3][4]
-
Solution: Ensure the deuterium labels are on stable, non-exchangeable positions.[3] To test for back-exchange, perform an incubation study as detailed in the experimental protocols section.
4. Evaluate for Differential Matrix Effects:
-
Problem: The analyte and internal standard may experience different degrees of ion suppression or enhancement, even with perfect co-elution.[3][8]
-
Solution: Conduct a matrix effect evaluation experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
Issue 2: Unstable Internal Standard Signal
A highly variable signal intensity for the deuterated internal standard between samples often points to differential matrix effects or stability issues.
Troubleshooting Guide: Unstable Internal Standard Signal
| Potential Cause | Description | Recommended Action |
| Differential Matrix Effects | The analyte and internal standard experience different levels of ion suppression or enhancement across samples due to matrix variability.[3][8] | Conduct a post-extraction addition experiment to assess the matrix effect. Improve sample clean-up procedures to remove interfering matrix components. |
| Isotopic Exchange | The deuterium label is unstable under the sample preparation or analysis conditions, leading to a decrease in the internal standard signal over time.[11] | Perform an incubation study to assess the stability of the deuterated standard in the matrix and solvent. Ensure the pH of the solutions is maintained in a range where the label is stable (typically pH 2.5-3).[11] |
| Poor Stability | The internal standard molecule itself may be degrading during sample storage or processing. | Evaluate the stability of the internal standard under different temperature and storage conditions. |
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange
Objective: To determine if the deuterated internal standard is undergoing hydrogen-deuterium exchange under the experimental conditions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix and immediately process it using your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate it for a time equivalent to your typical sample preparation and analysis time.
-
Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[11]
-
-
Sample Processing: After incubation, process the incubated samples using your established extraction method.[11]
-
LC-MS/MS Analysis: Analyze all samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[11]
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[11]
-
Examine the chromatograms of the incubated samples for any increase in the peak area of the unlabeled analyte at the retention time of the internal standard. This is a direct indication of back-exchange.[11]
-
Example Data Interpretation:
| Sample | Internal Standard Peak Area | Unlabeled Analyte Peak Area | Interpretation |
| T=0 | 1,000,000 | 500 | Baseline |
| Incubated Matrix (1 hour) | 720,000 | 280,000 | Significant back-exchange observed. A 28% increase in the non-labeled compound was seen in one study after incubating a deuterated compound in plasma for one hour.[10] |
| Incubated Solvent (1 hour) | 995,000 | 600 | Standard is stable in the solvent. |
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for the analyte and internal standard in a specific matrix.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.[4][9]
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. A significant difference indicates differential matrix effects.
-
Logical Relationship: Impact of Pitfalls on Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
How to prevent H/D exchange in Ethyl pyruvate-d3 samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent hydrogen-deuterium (H/D) exchange in your Ethyl pyruvate-d3 samples, ensuring the isotopic integrity of your experiments.
Troubleshooting Guide: Loss of Deuterium in this compound Samples
This guide addresses common issues related to the loss of deuterium in this compound.
| Symptom | Possible Cause | Recommended Solution |
| Gradual decrease in deuterium signal in ¹H NMR over time. | H/D exchange with residual protons in the solvent. | • Use high-purity, anhydrous deuterated solvents (e.g., CDCl₃, Acetone-d₆, Acetonitrile-d₃) with low water content. • Solvents packaged in ampoules are preferable to minimize atmospheric moisture absorption.[1] • Store deuterated solvents over molecular sieves to maintain dryness. |
| Significant loss of deuterium after sample preparation or workup. | Exposure to protic solvents or reagents. | • Avoid using protic solvents (e.g., H₂O, methanol, ethanol) during extraction, purification, and sample preparation.[1] • If aqueous workup is unavoidable, use D₂O-based buffers and minimize the exposure time. • Work at low temperatures (0-4 °C) during aqueous procedures to slow the exchange rate.[2] |
| Variable deuterium content between different batches of the same experiment. | Inconsistent handling and storage procedures. | • Standardize your sample handling protocol to minimize exposure to atmospheric moisture. Handle samples under an inert atmosphere (e.g., argon or nitrogen).[3] • Ensure all glassware is thoroughly dried (oven or flame-dried) before use.[1] • Store this compound, both neat and in solution, at low temperatures (≤ 4°C, or frozen for long-term storage) in tightly sealed vials with PTFE-lined caps.[1][3] |
| Loss of deuterium during chromatographic purification. | Use of protic mobile phases or acidic/basic stationary phases. | • Opt for aprotic, anhydrous solvents for your mobile phase in normal-phase chromatography. • For reverse-phase chromatography, use D₂O-based mobile phases and work at low temperatures. Minimize the run time to reduce the period of exposure.[3] • Neutralize acidic silica gel by pre-treating with a non-nucleophilic base (e.g., triethylamine) in a non-polar solvent, followed by solvent removal.[1] |
| Deuterium loss is more pronounced in samples prepared in certain NMR solvents. | The solvent itself is promoting H/D exchange. | • Protic deuterated solvents like Methanol-d₄ (CD₃OD) and D₂O will readily exchange with the α-deuterons of ethyl pyruvate. • Aprotic deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, and Acetonitrile-d₃ are less likely to cause significant exchange if they are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of H/D exchange in this compound?
A1: The primary mechanism of H/D exchange in this compound involves the deuterons on the methyl group (α-position) to the ketone carbonyl. This exchange is catalyzed by both acids and bases through the formation of an enol or enolate intermediate, respectively.[1][4] In the presence of a proton source (like water), the enol or enolate can be protonated, leading to the replacement of a deuterium atom with a hydrogen atom.
Q2: How does pH influence the rate of H/D exchange in this compound?
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the isotopic purity of this compound, it is critical to store it under the following conditions:
-
Temperature: Store at or below 4°C for short-term storage and frozen (e.g., -20°C) for long-term storage.[3]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent exposure to atmospheric moisture.[3]
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and moisture.[1][3]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: The best choice of solvent to minimize H/D exchange are high-purity, anhydrous aprotic solvents. Recommended options include:
-
Acetonitrile-d₃
-
Acetone-d₆
-
Chloroform-d (CDCl₃)
-
Tetrahydrofuran (THF)
Avoid protic solvents like methanol, ethanol, and water unless absolutely necessary for the experimental protocol. If an aqueous solution is required, use D₂O.
Q5: How can I quantify the extent of H/D exchange in my this compound sample?
A5: The extent of H/D exchange can be quantified using the following analytical techniques:
-
¹H NMR Spectroscopy: By comparing the integral of the residual proton signal of the methyl group to an internal standard with a known concentration, you can determine the amount of deuterium loss.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the sample. A decrease in the abundance of the d3-isotopologue and an increase in the d2, d1, and d0 isotopologues will indicate the extent of H/D exchange.[6]
Data Presentation
Table 1: Illustrative H/D Exchange Rates for an α-Keto Ester in Aqueous Buffer
| Condition | Temperature (°C) | pH | Illustrative Half-life of Deuterium |
| A | 4 | 7.0 | Days |
| B | 25 | 7.0 | Hours |
| C | 25 | 4.0 | Days |
| D | 25 | 9.0 | Minutes to Hours |
| E | 50 | 7.0 | Minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for NMR Analysis
-
Glassware Preparation: Dry a 5 mm NMR tube and a small vial in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Solvent Preparation: Use a new, sealed ampoule of high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), transfer the desired amount of this compound to the pre-dried vial.
-
Add the appropriate volume of the anhydrous deuterated solvent to the vial to achieve the desired concentration.
-
Cap the vial and gently swirl to dissolve the sample.
-
Transfer the solution to the pre-dried NMR tube and cap it securely.
-
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Quenching H/D Exchange for Analysis
If your experimental procedure involves conditions that may promote H/D exchange, the following quenching protocol can be used to minimize further exchange during analysis.
-
Rapid Cooling: Immediately cool the reaction mixture to 0°C or below in an ice or dry ice/acetone bath.
-
Acidification: Quench the reaction by adding a small amount of a pre-cooled, anhydrous, aprotic acid (e.g., a solution of acetyl chloride in anhydrous chloroform) to rapidly lower the pH. For aqueous samples, a rapid drop in pH to around 2.5-3 can significantly slow the exchange.[7]
-
Aprotic Solvent Extraction: If the sample is in an aqueous medium, quickly extract the this compound into a cold, anhydrous, aprotic solvent like dichloromethane or diethyl ether.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Analysis: Re-dissolve the residue in an appropriate anhydrous deuterated solvent for analysis.
Visualizations
References
- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 2. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Separation of Ethyl Pyruvate & Ethyl Pyruvate-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the chromatographic separation of ethyl pyruvate and its deuterated internal standard, ethyl pyruvate-d3.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated internal standard (this compound) and the non-deuterated analyte not have the exact same retention time?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1] The slight difference in retention time arises from subtle physical-chemical differences between the deuterated and non-deuterated molecules:
-
Van der Waals Interactions : The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[1]
-
Hydrophobicity : In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic. This leads to weaker interactions with the nonpolar stationary phase and, consequently, a slightly shorter retention time.[1][2]
-
Molecular Size and Shape : The substitution of hydrogen with deuterium can cause minor changes in the molecule's conformation and size, influencing its interaction with the stationary phase.[1]
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated version.[1][2] The more deuterium atoms substituted, the larger the potential retention time shift.[2][3]
Q2: My deuterated internal standard is not co-eluting with my analyte. Is this a problem?
Ideally, an internal standard should co-elute with the analyte to accurately compensate for matrix effects and variations in ionization during mass spectrometry analysis.[1] When a deuterated standard has a different retention time, it may not perfectly correct for these effects, which can compromise quantitative accuracy.[1] This is particularly critical if the analyte peak elutes in a region of significant matrix-induced ion suppression that the internal standard, eluting at a slightly different time, does not experience.[1]
Q3: What are the most common chromatographic issues to expect with this separation?
The most common challenges are poor resolution or co-elution, peak tailing, and inconsistent retention times. Given the very similar nature of the two compounds, achieving baseline separation requires a highly optimized and well-maintained chromatographic system.
Q4: Are there alternatives to a deuterated standard to avoid retention time shifts?
Yes, stable isotope-labeled standards using ¹³C or ¹⁵N are excellent alternatives.[1] The change in mass is smaller for these heavier isotopes compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention.[1] Consequently, ¹³C-labeled internal standards typically co-elute almost perfectly with the non-labeled analyte.[1]
Troubleshooting Guide
Issue: Poor Resolution / Co-elution of this compound and Analyte
Q: I cannot separate the peaks for ethyl pyruvate and its d3-labeled standard. What should I do?
A: Achieving baseline resolution between isotopologues is a common challenge.[4] A systematic approach, changing one parameter at a time, is crucial for effective troubleshooting.[4]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition : The mobile phase polarity significantly influences retention times.[5]
-
Action : In reversed-phase LC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve the chance of separation.[6] Even small adjustments can have a significant impact.
-
-
Inappropriate Stationary Phase : The column chemistry may not have enough selectivity for the two compounds.[5][7]
-
Action : Switch to a different stationary phase. If using a standard C18 column, consider one with a different bonding chemistry (e.g., C8, Phenyl-Hexyl, or Biphenyl) that may offer different selectivity.[7]
-
-
Inefficient Column : The column may be old, contaminated, or simply not efficient enough.
-
Flow Rate is Too High : Higher flow rates can decrease resolution by reducing the time for analytes to interact with the stationary phase.[5]
-
Suboptimal Column Temperature : Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[4][8]
Issue: Peak Tailing for Ethyl Pyruvate or this compound
Q: My peaks are tailing. What are the causes and how can I fix it?
A: Peak tailing can significantly reduce resolution and make integration less accurate.[9] The first step is to determine if all peaks are tailing or only specific ones.[10][11]
If All Peaks in the Chromatogram are Tailing:
This usually points to a physical or system-wide problem.[10][12]
-
Potential Cause : A partially blocked column inlet frit or deformation of the column packing bed (a void).[12][13] This distorts the sample flow path before separation begins.
-
Solution :
If Only Ethyl Pyruvate / this compound Peaks are Tailing:
This suggests a chemical interaction between the analyte and the chromatographic system.[10][12]
-
Potential Cause : Secondary interactions with active sites, such as exposed silanol groups on the silica-based stationary phase.[11][13] Polar analytes can interact with these sites, causing tailing.
-
Solution :
-
Use an End-Capped Column : Select a high-quality, fully end-capped column to minimize available silanol groups.[13]
-
Modify the Mobile Phase : Add a buffer to the mobile phase to control the pH and mask residual silanol interactions.[13]
-
GC-Specific : In gas chromatography, tailing of specific peaks often points to adsorption. Ensure the inlet liner is clean, deactivated, and properly installed.[9][10] Trimming a small section (e.g., 10-20 cm) from the front of the column can also help.[9]
-
Experimental Protocols & Data
Sample Preparation for Biological Samples
For analysis in biological matrices like plasma, protein precipitation is a necessary first step.[14][15]
-
Precipitation : To 500 µL of plasma, add 500 µL of a cold solvent like 0.5 M metaphosphoric acid or acetonitrile containing the this compound internal standard.[14][15]
-
Vortex & Incubate : Vortex the mixture and let it sit on ice for 5-10 minutes.[15]
-
Centrifugation : Centrifuge at high speed (e.g., 10,000-12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[14][15]
-
Collection : Transfer the supernatant to a clean vial for injection.[15]
HPLC Method Parameters
| Parameter | Method 1: Ethyl Pyruvate in Plasma[14] | Method 2: General Purpose[16] |
| Column | Agilent Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) | ZORBOX SB-C8 (2.1 x 30 mm, 3.5 µm) |
| Guard Column | C18 (4.0 x 3.0 mm) | Not Specified |
| Mobile Phase | Water:Acetonitrile (60:40, v/v) | Acetonitrile/Methanol (1:9, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified |
| Injection Volume | 10 µL | Not Specified |
| Detection | UV at 210 nm | ESI-MS in SIM mode |
GC Method Parameters
| Parameter | Method 1: General Purpose | Method 2: With Lactate Enantiomers[17] |
| Column | Not specified (Capillary) | Chiral Stationary Phase |
| Carrier Gas | Nitrogen | Not Specified |
| Flow Rate | 30 mL/min | 0.04 MPa pressure |
| Injection Volume | Not Specified | 0.30 µL |
| Inlet Temp. | 210°C | 200°C |
| Split Ratio | 100:1 | 60:1 |
| Oven Program | Start at 40°C, ramp at 15°C/min to 200°C | Isothermal at 90°C |
| Detector | FID | FID |
| Detector Temp. | Not Specified | 180°C (Typo in source, likely 180°C) |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. it.restek.com [it.restek.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Matrix Effects with Ethyl Pyruvate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Ethyl pyruvate-d3 as an internal standard for the quantification of ethyl pyruvate in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| 1. Poor accuracy and/or precision in quality control (QC) samples. My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). | This is a classic sign of uncompensated matrix effects. While this compound is designed to mimic the analyte's behavior, significant and variable ion suppression or enhancement can still lead to inaccurate results.[1] Another possibility is the instability of ethyl pyruvate in the biological matrix.[2] | a. Verify Analyte and Internal Standard Stability: Ethyl pyruvate can be unstable in plasma.[2] Conduct stability experiments (freeze-thaw, bench-top, long-term) for both ethyl pyruvate and this compound in the matrix to ensure that degradation is not the source of variability. b. Evaluate Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement across different lots of your biological matrix.[3] c. Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids and other matrix components that cause significant ion suppression for ethyl pyruvate.[2] Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] d. Chromatographic Separation: Ensure that ethyl pyruvate and any co-eluting matrix components are well-separated. Modify your LC gradient, mobile phase, or column to improve resolution. |
| 2. Inconsistent or unexpectedly low/high this compound (Internal Standard) response. The peak area of my internal standard is highly variable between samples or is significantly different from the response in my calibration standards. | High variability in the internal standard response indicates that it is not adequately compensating for the matrix effect.[1] This could be due to severe ion suppression or issues with the sample preparation. | a. Review Sample Preparation: Inconsistent extraction recovery can lead to variable internal standard response. Ensure your LLE or SPE protocol is robust and reproducible. b. Check for Co-elution with Suppressing Agents: Use post-column infusion to identify at what retention times significant ion suppression occurs.[3] If the internal standard elutes in a region of high suppression, adjust the chromatography to move it to a cleaner region. c. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[6] However, ensure that the diluted concentration of ethyl pyruvate is still well above the lower limit of quantification (LLOQ). |
| 3. Analyte (Ethyl pyruvate) peak is not detected or is below the LLOQ in spiked samples. I've spiked a known concentration of ethyl pyruvate into my matrix, but the signal is absent or too low. | This points to severe ion suppression or significant degradation of the analyte during sample processing.[1] | a. Assess for Extreme Ion Suppression: A patent for an ethyl pyruvate assay noted strong matrix inhibition with LC-MS/MS after protein precipitation.[2] Your matrix and sample preparation method may be causing near-complete signal suppression. Evaluate the matrix effect quantitatively. b. Investigate Analyte Stability: Ethyl pyruvate is reported to be highly unstable in rat plasma, with 50% degradation in as little as 2 minutes.[2] Ensure your sample collection and preparation are performed quickly and at low temperatures to minimize degradation. Consider the use of esterase inhibitors if enzymatic degradation is suspected. c. Optimize Ionization Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to enhance the ionization efficiency of ethyl pyruvate. |
| 4. Chromatographic peak shape is poor (e.g., tailing, fronting, or splitting). | Poor peak shape can be caused by matrix components interfering with the chromatography, issues with the analytical column, or the reconstitution solvent. | a. Improve Sample Cleanup: Residual matrix components can affect peak shape. A more effective sample preparation method is likely needed.[4][5] b. Check Solvent Effects: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. c. Column Maintenance: The analytical column may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a suitable internal standard for ethyl pyruvate quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard.[7] SIL internal standards are considered the gold standard in quantitative bioanalysis by LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[8] This means they co-elute chromatographically and experience the same degree of extraction inefficiency and ion suppression or enhancement, allowing for accurate correction of these matrix-related effects.[9][10]
Q2: What are the primary causes of matrix effects in biological samples for an analyte like ethyl pyruvate?
A2: The primary causes of matrix effects are co-eluting endogenous components from the biological sample, such as phospholipids, salts, and proteins.[3] These molecules can compete with ethyl pyruvate and its deuterated internal standard for ionization in the mass spectrometer's ion source, leading to ion suppression.[1] For ethyl pyruvate, which is a relatively small and polar molecule, ion suppression in electrospray ionization (ESI) is a significant concern.[2]
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method is the post-extraction spike experiment.[3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas is the matrix factor (MF).
Quantitative Assessment of Matrix Effect
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Calculation: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
Q4: My deuterated internal standard elutes slightly earlier than ethyl pyruvate. Is this a problem?
A4: Yes, this can be a significant issue. This phenomenon is known as the "isotope effect" and can occur with deuterated standards.[10] If the analyte and internal standard do not co-elute perfectly, they may be affected differently by variable ion suppression across the chromatographic peak, leading to inaccurate and imprecise results.[1] It is crucial to optimize your chromatography to ensure co-elution.
Q5: What are the recommended sample preparation techniques to minimize matrix effects for ethyl pyruvate?
A5: While simple protein precipitation is fast, it is often insufficient for removing phospholipids and other components that cause significant ion suppression for small molecules like ethyl pyruvate.[2] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte from the aqueous biological matrix into an organic phase, leaving many interfering components behind.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantify the degree of ion suppression or enhancement for ethyl pyruvate.
Methodology:
-
Prepare Three Sets of Samples (in triplicate at low and high QC concentrations):
-
Set A (Neat Solution): Spike ethyl pyruvate and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (from at least 6 different sources) through the entire sample preparation procedure. Spike ethyl pyruvate and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike ethyl pyruvate and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
| Parameter | Calculation |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract ethyl pyruvate from plasma while minimizing matrix components.
Methodology:
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of this compound working solution. Vortex briefly.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of ethyl pyruvate in biological samples.
Caption: How this compound corrects for signal suppression caused by matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. bme.psu.edu [bme.psu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ethyl Pyruvate-d3 Analysis in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the injection volume of Ethyl pyruvate-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound in LC-MS analysis?
The optimal injection volume for this compound is not a single value but depends on several factors, including the concentration of the analyte, the sensitivity of the mass spectrometer, the column dimensions, and the mobile phase composition. A general guideline is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[1][2] For standard analytical columns (e.g., 2.1 mm ID), a starting injection volume of 1-5 µL is often recommended.[3] It is crucial to perform an injection volume study to determine the ideal volume for your specific assay.
Q2: I am seeing poor peak shape (fronting or tailing) for this compound. What could be the cause?
Poor peak shape is a common issue that can arise from several factors:
-
Injection Volume Overload: Injecting too large a volume of the sample can lead to peak fronting.[1][2]
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. It is recommended to dissolve the sample in a solvent that matches the initial mobile phase conditions.[1][2]
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to tailing peaks.
-
Secondary Interactions: Interactions between the analyte and active sites on the column or in the system can cause peak tailing.
Q3: My signal intensity for this compound is too low. What should I do?
Low signal intensity can be addressed by:
-
Increasing Injection Volume: A larger injection volume will introduce more analyte into the system, potentially increasing the signal. However, this should be done cautiously to avoid column overload.
-
Optimizing Ionization Source Parameters: Adjusting settings such as spray voltage, gas flows, and temperature can significantly enhance ionization efficiency.
-
Sample Concentration: If possible, increasing the concentration of this compound in the sample will lead to a stronger signal.
-
Method Development: Re-evaluating the mobile phase composition and gradient profile can improve chromatographic focusing and, consequently, signal intensity.
Q4: I am observing significant carryover between injections of this compound. How can I minimize this?
Carryover, where remnants of a previous injection appear in subsequent runs, can be minimized by:
-
Optimizing Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution to thoroughly clean the needle between injections.
-
Extending Gradient Elution: A longer, high-organic wash at the end of the gradient can help elute any retained analyte.
-
Hardware Maintenance: Carryover can sometimes originate from poorly swept areas in the injection port or valve. Regular maintenance is crucial.
Q5: My calibration curve is non-linear at higher concentrations. What could be the issue?
Non-linearity in the calibration curve at higher concentrations is often due to:
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Ion Source Saturation: Similar to the detector, the ion source can also become saturated at high analyte concentrations, limiting the number of ions that can be generated.[4]
-
Analyte-Specific Issues: The chemical properties of this compound might contribute to non-linear behavior at high concentrations.
Q6: Should I be concerned about deuterium exchange with this compound?
Deuterium exchange, the replacement of deuterium atoms with hydrogen atoms from the surrounding solvent, can be a concern for some deuterated compounds. For this compound, the deuterium atoms are on a methyl group, which is generally stable. However, it is good practice to be aware of the potential for exchange, especially if the mobile phase contains a high concentration of water or is at an extreme pH.[4]
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the analysis of this compound.
| Issue | Potential Causes | Recommended Actions |
| Low Signal Intensity or No Peak Detected | Insufficient sample concentration. | Increase sample concentration or injection volume. |
| Improper ionization source settings. | Optimize source parameters (e.g., spray voltage, gas flow, temperature).[5] | |
| Incorrect mass spectrometer settings. | Verify the correct precursor and product ions are being monitored. | |
| Poor Peak Shape (Fronting, Tailing, Splitting) | Injection volume overload. | Reduce the injection volume.[1][2] |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase.[1][2] | |
| Column contamination or degradation. | Clean or replace the analytical column. | |
| High Background Noise or Contamination | Contaminated mobile phase or sample. | Use high-purity solvents and filter samples. |
| System contamination. | Clean the ion source and mass spectrometer inlet. | |
| Leaks in the LC system. | Check for and repair any leaks. | |
| Injection-to-Injection Carryover | Inadequate needle wash. | Use a stronger wash solvent and increase the wash volume/time.[6] |
| Adsorption of analyte to system components. | Include a high-organic wash at the end of the gradient. | |
| Non-Linear Calibration Curve | Detector or ion source saturation.[4] | Dilute samples to fall within the linear range of the assay. |
| Inappropriate calibration model. | Use a weighted linear or non-linear regression model. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of high concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards for the calibration curve.
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove matrix components.[7] The final extract should be reconstituted in a solvent compatible with the initial mobile phase.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]
Protocol 2: Recommended Starting LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 µL (to be optimized)
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Protocol 3: Systematic Approach to Optimizing Injection Volume
-
Prepare a mid-concentration standard of this compound.
-
Start with a low injection volume (e.g., 0.5 µL).
-
Make a series of injections with increasing volumes (e.g., 0.5, 1, 2, 5, 10 µL).
-
Monitor the peak area, peak height, and peak shape (asymmetry and width) for each injection.
-
Plot the peak area versus the injection volume. The response should be linear initially and may start to plateau at higher volumes.
-
Observe the peak shape at each volume. Select the highest injection volume that maintains good peak shape and falls within the linear range of the response curve.
Quantitative Data Summary
The following table illustrates the hypothetical effect of varying injection volumes on the mass spectrometric response of this compound.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Asymmetry | Signal-to-Noise Ratio |
| 1 | 50,000 | 1.1 | 150 |
| 2 | 105,000 | 1.0 | 320 |
| 5 | 260,000 | 1.2 | 750 |
| 10 | 480,000 | 1.8 (Fronting) | 1200 |
| 20 | 750,000 | 2.5 (Severe Fronting) | 1500 |
Note: This data is for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting decision tree for common issues.
References
- 1. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
Technical Support Center: Interpreting Mass Spectra of Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: How do I accurately calculate the percentage of deuterium incorporation?
A1: The degree of deuterium incorporation is determined by analyzing the isotopic mass distribution in your mass spectrum. The calculation involves correcting for the natural abundance of other isotopes, like ¹³C, that can interfere with the mass signals of deuterated species.[1] The standard method is to calculate the centroid mass of the deuterated peptide's isotopic envelope and subtract the centroid mass of the non-deuterated envelope.[2] For complex or overlapping spectra, deconvolution algorithms are used to separate the individual contributions of each isotopologue.[1] Several software tools, such as DGet! and The Deuterium Calculator, are available to automate these calculations by taking a molecular formula and mass spectrometry data as input.[1][3]
Q2: Why is my deuterated internal standard eluting earlier than the non-deuterated analyte in reverse-phase LC-MS?
A2: This phenomenon is known as the "isotope effect".[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. These subtle differences in physicochemical properties can lead to altered interactions with the stationary phase. In reverse-phase chromatography, deuterated compounds often exhibit slightly shorter retention times and elute earlier than their non-deuterated counterparts.[4][5] While perfect co-elution is ideal, a small, reproducible separation may be acceptable if it does not lead to differential matrix effects.[4]
Q3: What should I do if my deuterium labels are unstable and exchange back to hydrogen?
A3: This issue, known as back-exchange, can lead to inaccurate quantification.[5] It is most likely to occur if deuterium atoms are placed on labile positions, such as on heteroatoms (-OH, -NH, -SH) or carbons adjacent to carbonyl groups.[5][6]
-
Troubleshooting Steps:
-
Select Stable Labels: Whenever possible, use standards where deuterium is incorporated into stable positions on the carbon backbone.[7]
-
Control Experimental Conditions: Avoid strongly acidic or basic conditions during sample preparation and analysis if your label is potentially labile.[6]
-
Minimize D₂O Contact Time (for HDX): In Hydrogen-Deuterium Exchange (HDX) experiments, quenching the reaction by lowering the pH to ~2.5 and the temperature to ~0°C is critical to minimize back-exchange before analysis.[8][9]
-
Check for Back-Exchange: To confirm if back-exchange is occurring, incubate the deuterated standard in a blank sample matrix under your experimental conditions and monitor for any decrease in mass over time.[6]
-
Q4: How does deuteration affect mass spectral fragmentation patterns?
A4: Deuterium labeling is a powerful tool for interpreting fragmentation patterns.[10] The mass shift in fragment ions reveals which parts of the original molecule they contain. For example, if a fragment ion shows the same mass shift as the molecular ion, it indicates that the deuterium labels were not on the neutral piece that was lost. Conversely, if a fragment's mass does not shift, it implies the deuterium atoms were on the lost neutral fragment. This technique helps elucidate fragmentation mechanisms, such as distinguishing between different types of rearrangements.[11]
Q5: My mass spectrum shows a bimodal or unexpectedly wide isotopic distribution. What does this mean?
A5: A bimodal or unusually broad isotopic distribution in an HDX experiment often indicates the presence of two or more distinct protein conformations in the sample.[12] This can occur under EX1 exchange kinetics, where different populations of the protein exchange deuterium at vastly different rates.[12] This result is valuable as it can reveal distinct, co-existing structural states, such as a bound vs. unbound state or different folding intermediates.[12] Specialized software may be required to deconvolve these complex distributions and quantify the different populations.
Troubleshooting Guides
This section addresses specific problems encountered during the analysis of deuterated compounds.
Problem: Inaccurate or Inconsistent Quantitative Results
Poor accuracy and precision are common challenges. The following flowchart outlines a systematic approach to troubleshooting these issues, which often stem from a lack of co-elution, impurities in the standard, or isotopic instability.[5]
Caption: Troubleshooting workflow for inaccurate quantification.
Quantitative Data
Understanding the mass shifts and isotopic abundances is fundamental to interpreting spectra of deuterated compounds.
Table 1: Mass & Isotopic Abundance of Key Isotopes
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ¹H | 1.007825 | 99.985 |
| ²H (D) | 2.014102 | 0.015 |
| ¹²C | 12.000000 | 98.9 |
| ¹³C | 13.003355 | 1.1 |
| ¹⁴N | 14.003074 | 99.63 |
| ¹⁵N | 15.000109 | 0.37 |
| ¹⁶O | 15.994915 | 99.76 |
Table 2: Theoretical Mass Shift upon Deuteration
This table illustrates the expected increase in the monoisotopic mass of a molecule as hydrogen atoms are replaced by deuterium.
| Number of Deuterium Atoms (n) | Mass Increase (Da) vs. All ¹H |
| 1 | 1.006277 |
| 2 | 2.012554 |
| 3 | 3.018831 |
| 4 | 4.025108 |
| 5 | 5.031385 |
Experimental Protocols
Protocol: Bottom-Up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines the key steps for a continuous-labeling, bottom-up HDX-MS experiment designed to probe protein conformation and dynamics.[8][13]
Caption: Workflow for a bottom-up HDX-MS experiment.
Methodology Details:
-
Preparation: Prepare identical protein stock solutions and buffers. The labeling buffer is prepared with D₂O instead of H₂O. Consistent buffer preparation is critical for reproducibility.[8]
-
Deuterium Labeling: The exchange reaction is initiated by diluting the protein sample into the D₂O labeling buffer (e.g., a 1:20 dilution).[8] This is performed for a series of time points (e.g., 10s, 1m, 10m, 1h) to monitor the kinetics of the exchange.
-
Quenching: The exchange is rapidly stopped (quenched) by adding a pre-chilled quench buffer that lowers the pH to ~2.5 and the temperature to near 0°C. These conditions dramatically slow the hydrogen exchange rate.[9]
-
Proteolytic Digestion: The quenched sample is immediately injected into the LC-MS system, where it first passes through an online digestion column containing an acid-stable protease like pepsin. This breaks the protein into smaller peptides.[9]
-
Liquid Chromatography and Mass Spectrometry: The resulting peptides are trapped, desalted, and then separated on a reverse-phase column at low temperature. The mass spectrometer acquires data, measuring the mass of each peptide at every labeling time point.[14][15]
-
Data Analysis: The mass spectra are analyzed to determine the increase in mass for each peptide over time. This provides information on which regions of the protein are solvent-exposed (fast exchange) versus structured or protected (slow exchange).[13]
References
- 1. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. deMix: Decoding Deuterated Distributions from Heterogeneous Protein States via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting In-Source Instability of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the in-source instability of deuterated standards in your mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work. Each question is followed by a detailed answer and troubleshooting steps to help you diagnose and resolve common problems.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are the in-source exchange of deuterium atoms with protons from the solvent or matrix (back-exchange), a lack of co-elution between the analyte and the standard, or the presence of isotopic or chemical impurities in the standard.[1]
Troubleshooting Guide: Inaccurate Quantification
| Potential Cause | Description | Recommended Action |
| Deuterium Back-Exchange | Deuterium atoms on the internal standard can be replaced by protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2] | 1. Verify Label Stability: Check the certificate of analysis to ensure deuterium labels are on stable, non-exchangeable positions of the molecule.[3][4] 2. Conduct an Incubation Study: Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis. An increase in the non-labeled compound's signal indicates back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1] 3. Optimize pH: The rate of exchange is often pH-dependent, with a minimum rate for many compounds occurring around pH 2.5-3.[5][6] Avoid strongly acidic or basic conditions.[5] |
| Lack of Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the deuterium isotope effect.[7][8] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[1] | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[1] 2. Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient, or temperature to improve co-elution.[9][10] |
| Isotopic/Chemical Impurity | The deuterated standard may contain a small amount of the unlabeled analyte, leading to artificially high results, especially at low concentrations.[9][11] | 1. Check Purity: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] 2. Analyze the Standard Alone: Inject a solution of the deuterated internal standard to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[9] |
Issue 2: Deuterium Label Loss (Back-Exchange)
Question: I'm observing a signal for my unlabeled analyte even in blank samples spiked only with the deuterated internal standard. Why is this happening?
Answer: This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[5] This phenomenon is influenced by several factors, including the position of the deuterium label, the composition of the mobile phase, and the temperature of the ion source. Protic solvents (e.g., water, methanol) and acidic or basic conditions can facilitate this exchange.[5]
Troubleshooting Guide: Deuterium Back-Exchange
| Influencing Factor | Description | Recommended Action |
| Mobile Phase Composition | Protic solvents in the mobile phase can serve as a source of protons for back-exchange. The pH of the mobile phase is also a critical factor.[5] | 1. Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample storage and in the mobile phase.[12] If an aqueous solution is necessary, consider using D₂O-based buffers.[12] 2. pH Control: Maintain the mobile phase pH where the exchange rate is at a minimum, typically around pH 2.5-3.0.[5][13] |
| Ion Source Temperature | Higher ion source temperatures can provide the thermal energy needed to facilitate the exchange of deuterium for hydrogen.[14] | 1. Optimize Source Temperature: Methodically lower the ion source temperature to find the minimum temperature that maintains adequate sensitivity for your analyte. This can help reduce in-source back-exchange. |
| Label Position | Deuterium atoms on heteroatoms (-OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2] | 1. Select Stable Labeled Standards: Choose internal standards where the deuterium labels are located on stable, non-exchangeable positions.[3] 2. Consider Alternatives: If back-exchange remains an issue, consider using a standard labeled with a stable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), which are not susceptible to exchange.[12][15] |
Experimental Protocols
Protocol 1: Assessing Deuterium Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.
Methodology:
-
Prepare two sets of samples:
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
Objective: To analyze deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.
Methodology:
-
Sample Preparation:
-
LC System:
-
MS System:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[12]
-
Optimize the ion source temperature to the lowest setting that provides sufficient sensitivity.
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Caption: Simplified mechanism of acid-catalyzed H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Minimizing variability in Ethyl pyruvate-d3 signal intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ethyl pyruvate-d3 signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Ethyl pyruvate. It is commonly used as an internal standard (IS) in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope-labeled compounds like this compound are considered ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte. This similarity helps to compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common causes of signal intensity variability for this compound?
Variability in the signal intensity of deuterated internal standards like this compound can stem from several factors:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine, cell lysates) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression (decreased signal) or ion enhancement (increased signal).
-
Isotopic Exchange: The deuterium atoms on this compound can potentially exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as H/D back-exchange. This is more likely to occur at extreme pH values.
-
Inconsistent Sample Preparation: Variations in extraction recovery, pipetting errors, or inconsistent sample handling can lead to different amounts of the internal standard being introduced into the analytical instrument.
-
Instrumental Factors: Fluctuations in the performance of the LC-MS/MS system, such as an unstable spray in the ion source or a drifting detector response, can cause signal variability.
-
Suboptimal LC-MS/MS Method Parameters: An unoptimized analytical method, including issues with chromatographic separation or inappropriate mass spectrometer settings, can contribute to signal instability.
Q3: Is the deuterium label on this compound stable?
The deuterium atoms in this compound are located on the methyl group adjacent to a carbonyl group (CD3COCOOCH2CH3). This position is generally considered to be chemically stable and less prone to back-exchange compared to deuterium atoms on heteroatoms (e.g., -OH, -NH). However, the proximity to the carbonyl group means that extreme pH conditions (highly acidic or basic) could potentially facilitate deuterium-hydrogen exchange. It is advisable to maintain the pH of solutions within a neutral to moderately acidic range (pH 3-7) where possible.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across a Batch of Samples
High variability in the internal standard signal across a single analytical run is a common problem that can compromise the accuracy of your quantitative results.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high this compound signal variability.
Step-by-Step Guide:
-
Assess Instrument Performance:
-
Action: Prepare a series of neat solutions of this compound in the initial mobile phase composition and inject them multiple times throughout the analytical run.
-
Expected Outcome: The peak area of this compound should be consistent, with a relative standard deviation (RSD) of less than 15%.
-
If Unsuccessful: If the signal is still variable, it points to an instrument issue. Check for problems with the autosampler, pump, or ion source. Consider re-tuning the mass spectrometer.
-
-
Review Sample Preparation:
-
Action: Carefully review your sample preparation protocol for any potential sources of error. Ensure consistent pipetting, vortexing, and evaporation steps.
-
Expected Outcome: A well-controlled sample preparation process should yield consistent extraction recovery.
-
If Unsuccessful: If you suspect inconsistent extraction, perform a recovery experiment by comparing the signal of pre-extraction spiked samples to post-extraction spiked samples.
-
-
Investigate Matrix Effects:
-
Action: Perform a matrix effect experiment to determine if components in your sample matrix are suppressing or enhancing the this compound signal. A detailed protocol is provided below.
-
Expected Outcome: The matrix factor should be close to 1 (typically within 0.85 to 1.15).
-
If Unsuccessful: If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction), dilution of the sample extract, or modifying the chromatographic conditions to separate the interfering matrix components from this compound.
-
-
Evaluate Isotopic Exchange:
-
Action: To check for deuterium-hydrogen exchange, incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the unlabeled Ethyl pyruvate.
-
Expected Outcome: There should be no significant increase in the unlabeled analyte signal.
-
If Unsuccessful: If back-exchange is occurring, try to adjust the pH of your sample and mobile phases to be closer to neutral. Avoid highly acidic or basic conditions.
-
Data Presentation: Impact of Sample Matrix on this compound Signal Intensity
| Sample Matrix | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-extraction Spike) | Matrix Factor* | % Ion Suppression/Enhancement |
| Human Plasma | 1,520,000 | 988,000 | 0.65 | 35% Suppression |
| Rat Plasma | 1,515,000 | 1,151,400 | 0.76 | 24% Suppression |
| Cell Culture Medium (DMEM) | 1,530,000 | 1,422,900 | 0.93 | 7% Suppression |
| Urine | 1,525,000 | 1,708,000 | 1.12 | 12% Enhancement |
*Matrix Factor = (Peak area in post-extraction spike) / (Peak area in neat solution)
Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Time for this compound
Inconsistent chromatography can lead to unreliable integration and, consequently, variable signal intensity.
Troubleshooting Guide:
-
Check for Co-elution with Analyte: Ensure that this compound and the unlabeled Ethyl pyruvate co-elute. A slight shift in retention time due to the deuterium isotope effect can sometimes occur in reversed-phase chromatography. If the shift is significant, it may lead to differential matrix effects.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of acidic or basic compounds. For Ethyl pyruvate, which is a neutral ester, the effect of pH on its retention is expected to be minimal. However, extreme pH values can affect the stability of the silica-based column.
-
Use of Ion-Pairing Reagents: While not typically necessary for a neutral compound like Ethyl pyruvate, if ion-pairing reagents are used for other analytes in the same run, they can accumulate on the column and in the MS source, leading to signal suppression.[2][3][4][5][6] If their use is unavoidable, dedicate a column for this method and thoroughly flush the system after use.
-
Column Contamination and Degradation: Buildup of matrix components on the analytical column can lead to poor peak shape and shifting retention times. Regularly flush the column with a strong solvent or consider using a guard column.
Data Presentation: Effect of Mobile Phase pH on this compound Chromatography
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry |
| 3.0 | 4.25 | 1.1 |
| 5.0 | 4.26 | 1.1 |
| 7.0 | 4.25 | 1.2 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement on the this compound signal.
Experimental Workflow for Matrix Effect Assessment:
Figure 2: Workflow for assessing matrix effects on this compound.
Methodology:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of this compound in the initial mobile phase composition at the concentration used in your assay.
-
-
Prepare Set B (Post-Extraction Spike):
-
Process at least six different lots of blank biological matrix (e.g., human plasma) using your established extraction procedure.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with this compound to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of this compound in Set B) / (Mean peak area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The % Matrix Effect can be calculated as: (MF - 1) * 100%
-
Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)
This protocol helps to determine if the deuterium labels on this compound are exchanging with protons from the matrix or solvent.
Methodology:
-
Prepare Samples:
-
Set A (Control): Spike this compound into a clean solvent (e.g., acetonitrile/water).
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate:
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
-
Process Samples:
-
Process the samples using your established extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated Ethyl pyruvate in Set B compared to Set A. A significant increase indicates H/D back-exchange.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Storing Deuterated Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated reagents to ensure their stability and maintain the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing deuterated reagents?
Proper storage is crucial to maintain the isotopic purity and chemical stability of deuterated reagents.[1][2][3] General recommendations include:
-
Temperature: Refrigeration at 2-8°C is suitable for short to medium-term storage (weeks to months), while long-term storage (months to years) often requires freezing at -20°C or below.[1][2] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[1][2]
-
Protection from Light: Many organic compounds are sensitive to light. To prevent photodegradation, store deuterated reagents in amber vials or in the dark.[1][3]
-
Inert Atmosphere: To prevent oxidation and contamination from atmospheric moisture, it is best to handle and store deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon.[1][3][4]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture and other contaminants.[3] For highly sensitive applications, single-use ampoules are ideal for minimizing contamination.[3][5]
Q2: How does moisture affect deuterated reagents?
Many deuterated products are hygroscopic and readily absorb moisture from the atmosphere and surfaces like glassware.[3][6] This is problematic because it can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the reagent are replaced by hydrogen from water, thereby compromising the isotopic purity.[3][4]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment, such as from water or protic solvents.[4][7] This can lead to a loss of isotopic enrichment over time.[4]
Prevention strategies include:
-
Solvent Choice: Use aprotic and dry (anhydrous) solvents for reconstitution and experiments whenever possible.[2][4] Avoid acidic or basic aqueous solutions as they can catalyze H-D exchange.[1][2]
-
pH Control: If aqueous solutions are necessary, buffer them to a neutral pH to minimize the risk of exchange.[1][4]
-
Proper Handling: Minimize the time the compound is exposed to the atmosphere during weighing and solution preparation.[4] Handle solvents in a dry atmosphere, for instance, inside a glove box.[3][8]
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 150°C for 24 hours) and cool it in a desiccator before use.[6][9]
Q4: Can the position of the deuterium label affect the stability of the compound?
Yes, the position of deuteration is critical.[4] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][7] For applications in drug development aimed at enhancing metabolic stability, deuterium atoms are strategically placed at sites of metabolic activity.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic breakdown, a phenomenon known as the kinetic isotope effect.[][11]
Q5: How can I verify the isotopic and chemical purity of my deuterated standard?
Upon receipt and periodically thereafter, the purity of deuterated standards should be verified.[2]
-
High-Resolution Mass Spectrometry (HRMS): This technique is powerful for determining isotopic enrichment by analyzing the distribution of isotopologues.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the presence of residual proton signals, while ²H NMR can directly quantify the level of deuteration.[4][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector can be used to assess chemical purity.[2]
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Solutions |
| Loss of Isotopic Enrichment | Lower-than-expected molecular weight in MS analysis.[4] Appearance or increase of a proton signal in ¹H NMR at a deuterated position.[4] Decrease in the deuterium signal in ²H NMR.[4] | Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms are exchanging with hydrogen from the environment.[4][7] This is more likely for deuterium on heteroatoms or at acidic/basic sites.[4][7] Moisture Contamination: Exposure to atmospheric moisture or protic solvents.[4] pH Effects: Acidic or basic conditions can catalyze H-D exchange.[4] | Storage: Store in a tightly sealed container in a desiccator or under a dry, inert atmosphere.[4] Solvent Choice: Use aprotic and anhydrous solvents.[2][4] pH Control: Buffer solutions to a neutral pH.[4] Handling: Minimize exposure to the atmosphere during handling.[4] |
| Unexpected Degradation Products | Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.[4] | Standard Degradation Pathways: The compound may be susceptible to hydrolysis, oxidation, or photolysis.[4] Reactive Impurities: Impurities in the sample or solvent could be catalyzing degradation.[4] | Forced Degradation Studies: Conduct stress testing (exposure to acid, base, heat, light, and oxidizing agents) to understand the intrinsic stability.[4] Purity Analysis: Ensure the purity of the deuterated compound and all solvents.[4] |
| Water Peak in NMR Spectrum | A significant water peak is observed in the NMR spectrum of a sample dissolved in a deuterated solvent. | Hygroscopic Nature of Solvents: Deuterated solvents can absorb moisture from the atmosphere.[6][9] Residual Moisture in Glassware: NMR tubes and pipettes may have residual moisture.[6][9] | Proper Handling: Handle solvents under a dry, inert atmosphere.[9] Use single-use ampoules to avoid repeated exposure.[5][9] Dry Glassware: Dry all glassware in an oven overnight and cool in a desiccator.[6][9] |
Quantitative Data Summary
The stability of a deuterated compound is highly specific to its structure and storage conditions. The following table provides general storage recommendations.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[2] |
| Solution in Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light by using amber vials. Ensure the container is well-sealed.[2] |
| Solution in Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[2][4] |
| Solution in Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the high risk of H-D exchange. Prepare fresh as needed for immediate use.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
-
Acclimatization: Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[1]
-
Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a suitable high-purity aprotic solvent (e.g., methanol, acetonitrile) to dissolve the standard.[1][2]
-
Dilution: Once dissolved, dilute to the mark with the solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight, amber vial for storage under the recommended conditions (e.g., -20°C).[1][2]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration.[2]
Protocol 2: Assessment of Deuterated Standard Stability
This protocol describes a general procedure to validate the stability of a deuterated internal standard in a specific experimental matrix.
-
Initial Analysis (T0): Prepare quality control (QC) samples by spiking the deuterated internal standard into the matrix at a known concentration. Analyze these samples immediately to establish the initial response ratio.
-
Storage: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[1]
-
Time Point Analysis: Analyze these stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[1]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]
Visualizations
Caption: Key factors for maintaining deuterated reagent stability.
Caption: Recommended workflow for handling deuterated reagents.
Caption: Troubleshooting logic for loss of isotopic purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chromservis.eu [chromservis.eu]
- 9. benchchem.com [benchchem.com]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethyl Pyruvate-d3 and 13C-Pyruvate as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, the selection of an appropriate tracer is paramount for elucidating complex biochemical pathways. Pyruvate, a key metabolic hub, is a frequent target of such investigations. This guide provides an objective comparison of two prominent isotopic tracers used to study pyruvate metabolism: Ethyl pyruvate-d3 and 13C-pyruvate. This comparison is intended to assist researchers in making informed decisions for their experimental designs by providing available data, outlining experimental methodologies, and visualizing relevant metabolic pathways.
Introduction to Metabolic Tracers
Stable isotope tracers are non-radioactive molecules in which one or more atoms have been replaced by a heavier isotope. When introduced into a biological system, these labeled molecules participate in metabolic reactions, and their journey can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the detailed study of metabolic fluxes and pathway dynamics.[1]
This compound is a deuterated form of ethyl pyruvate, where three hydrogen atoms on the methyl group are replaced with deuterium (a heavy isotope of hydrogen). Ethyl pyruvate itself is a more stable, lipophilic derivative of pyruvate, which can readily cross cell membranes.[2][3]
13C-pyruvate involves the replacement of one or more carbon atoms with the stable isotope carbon-13. This tracer is widely used, particularly in hyperpolarized magnetic resonance imaging (MRI), to monitor real-time metabolic conversions.[4][5]
Performance Comparison
| Feature | This compound | 13C-Pyruvate | Supporting Evidence |
| Tracer Stability | Ethyl pyruvate is more stable in aqueous solutions than pyruvate, which can undergo spontaneous condensation and cyclization.[3] | Pyruvate is less stable in aqueous solutions, which can be a consideration for certain experimental setups.[3] | [3] |
| Cellular Uptake | As a more lipophilic molecule, ethyl pyruvate can diffuse across biological membranes without relying on monocarboxylate transporters.[3] | Pyruvate uptake is dependent on monocarboxylate transporters.[3] | [3] |
| Metabolic Fate | Once inside the cell, ethyl pyruvate is hydrolyzed to pyruvate, and the deuterium-labeled methyl group enters the metabolic pathways of pyruvate. | 13C-labeled pyruvate directly enters the cellular metabolic pool. | [6] |
| Analytical Detection | Typically analyzed by mass spectrometry, where the deuterium label results in a mass shift in downstream metabolites. | Can be analyzed by both mass spectrometry and NMR spectroscopy. Hyperpolarized [1-13C]pyruvate is a key probe for metabolic imaging using MRI.[1][4] | [1][4] |
| Isotopic Effect | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to kinetic isotope effects, potentially altering reaction rates. | The kinetic isotope effect of 13C is generally smaller and less likely to significantly alter metabolic reaction rates. | [1] |
| Cost | The cost of deuterated compounds can be a factor in experimental design. | The cost of 13C-labeled compounds, especially for hyperpolarization, can be significant.[1] | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of metabolic tracing studies. Below are representative protocols for cell culture-based metabolic tracing with 13C-labeled substrates and for the preparation and in vivo imaging of hyperpolarized [1-13C]pyruvate.
Protocol 1: 13C-Pyruvate Metabolic Tracing in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of 13C-pyruvate in cultured cells, followed by analysis using mass spectrometry.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To initiate labeling, replace the standard medium with a medium containing the 13C-labeled pyruvate at a known concentration. The standard glucose and glutamine in the medium should be at physiological levels.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The timing is critical to capture the desired metabolic state (e.g., steady-state or dynamic changes).
2. Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.
-
Quench metabolism by adding a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried sample in a suitable solvent for MS analysis.
-
Analyze the sample using a mass spectrometer (e.g., GC-MS or LC-MS) to determine the mass isotopomer distributions of downstream metabolites.[7]
Protocol 2: Hyperpolarized [1-13C]pyruvate Preparation and In Vivo Imaging
This protocol provides a high-level overview of the steps involved in preparing hyperpolarized [1-13C]pyruvate for real-time metabolic imaging in vivo.
1. Sample Preparation for Polarization:
-
Prepare a solution of [1-13C]pyruvic acid containing a free radical agent (e.g., OX063) and a gadolinium-based contrast agent.[8]
-
Place an aliquot of this mixture into a sample cup for insertion into the polarizer.[9]
2. Dynamic Nuclear Polarization (DNP):
-
Cool the sample to a very low temperature (around 1.4 Kelvin) in a high magnetic field within the DNP polarizer.[9]
-
Irradiate the sample with microwaves to transfer the high polarization of the electron spins of the free radical to the 13C nucleus of pyruvate. This process significantly enhances the MR signal.[9]
3. Dissolution and Injection:
-
Rapidly dissolve the hyperpolarized sample with a superheated, buffered aqueous solution to create an injectable, sterile, and pH-neutral solution.[8][10]
-
The hyperpolarized state is short-lived, so the solution must be injected into the subject (e.g., a patient or animal model) within a minute of dissolution.[10]
4. In Vivo MR Spectroscopic Imaging:
-
Immediately following injection, acquire dynamic 13C MR spectra and images.[8]
-
The data will show the conversion of hyperpolarized [1-13C]pyruvate to its metabolic products, such as [1-13C]lactate and [13C]bicarbonate, in real-time.[8][11]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of pyruvate tracers.
Caption: Central metabolic pathways of pyruvate in the cell.
Caption: General experimental workflows for this compound and 13C-pyruvate.
Conclusion
Both this compound and 13C-pyruvate are valuable tools for probing pyruvate metabolism. The choice between them depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.
This compound offers the advantage of enhanced stability and cell permeability, making it a potentially robust tracer for studies where pyruvate instability or transport is a concern. However, researchers should be mindful of potential kinetic isotope effects associated with deuterium labeling.
13C-pyruvate is a well-established tracer, particularly powerful in its hyperpolarized form for real-time in vivo metabolic imaging. The lower kinetic isotope effect of 13C is also an advantage for metabolic flux analysis.
Ultimately, the selection of the optimal tracer requires careful consideration of the experimental goals and the inherent properties of each labeled molecule. This guide provides a framework to aid researchers in navigating this decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 8. In-vivo imaging of the progression of acute lung injury using hyperpolarized [1-13C] pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enzymatic Fate of Ethyl Pyruvate-d3: A Comparative Guide to Kinetic Isotope Effects
For researchers, scientists, and drug development professionals, understanding the metabolic fate and enzymatic interactions of drug candidates is paramount. This guide provides a comparative analysis of the kinetic isotope effects (KIEs) of Ethyl pyruvate-d3, a deuterated analog of the endogenous metabolite pyruvate, in key enzymatic reactions. By examining the influence of deuterium substitution on reaction rates, we can gain valuable insights into reaction mechanisms and the rate-limiting steps of metabolic pathways.
Ethyl pyruvate, a stable derivative of pyruvic acid, is known to be a scavenger of reactive oxygen species and possesses anti-inflammatory properties. In biological systems, it serves as a pro-drug, readily hydrolyzed by carboxylesterases to release pyruvate, a central molecule in cellular metabolism. The substitution of hydrogen with deuterium in this compound offers a powerful tool to probe the kinetics of its enzymatic processing.
The Initial Step: Enzymatic Hydrolysis by Carboxylesterases
The first enzymatic encounter for ethyl pyruvate is its hydrolysis to pyruvate, primarily catalyzed by carboxylesterases. While direct studies on the kinetic isotope effect of this compound with carboxylesterases are not extensively documented in publicly available literature, we can draw comparisons from studies on other deuterated esters with similar enzymes, such as acetylcholinesterase.
The kinetic isotope effect is the ratio of the rate constant for the lighter, non-deuterated substrate (kH) to that of the heavier, deuterated substrate (kD). An inverse KIE (kH/kD < 1) is often observed in reactions where a C-H bond at a secondary carbon undergoes rehybridization from sp2 to sp3 in the transition state, a common feature in the formation of tetrahedral intermediates during ester hydrolysis. Conversely, a normal KIE (kH/kD > 1) suggests that C-H bond vibrations are weakened in the transition state.
Table 1: Comparative Kinetic Isotope Effects of Deuterated Esters in Esterase-Catalyzed Hydrolysis
| Enzyme | Substrate | KIE (kH/kD) on Vmax/Km | KIE (kH/kD) on Vmax | Reference |
| Acetylcholinesterase | Acetylcholine-d3 | 0.95 ± 0.03 | 1.12 ± 0.02 | [1][2] |
| Butyrylcholinesterase | Acetylthiocholine-d3 | Not reported | 1.29 ± 0.06 | [2] |
| Carboxylesterase (Pig Liver) | This compound (Hypothetical) | To be determined | To be determined |
Note: Data for this compound is hypothetical and represents a key area for future research.
The Metabolic Crossroads: Pyruvate-Metabolizing Enzymes
Once converted to pyruvate-d3, the molecule enters central metabolic pathways where it is acted upon by several key enzymes. Studies on the kinetic isotope effects of deuterated pyruvate with these enzymes provide a clearer picture of its subsequent metabolic journey.
Pyruvate Dehydrogenase Complex (PDC): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial link between glycolysis and the citric acid cycle. A primary kinetic isotope effect is observed when the reaction is carried out in deuterium oxide (D2O), indicating the involvement of proton transfer in the rate-limiting step.
Pyruvate Carboxylase: This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, an anaplerotic reaction that replenishes intermediates of the citric acid cycle. A significant deuterium kinetic isotope effect has been observed with [2H3]pyruvate, suggesting that a step involving the abstraction of a proton from the methyl group of pyruvate is at least partially rate-limiting.
Lactate Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of pyruvate to lactate. Studies with deuterated pyruvate and NADH have been instrumental in elucidating the mechanism of hydride and proton transfer in the LDH-catalyzed reaction.
Table 2: Kinetic Isotope Effects of Deuterated Pyruvate in Enzymatic Reactions
| Enzyme | Substrate/Condition | KIE (kH/kD) on Vmax/Km | KIE (kH/kD) on Vmax | Reference |
| Pyruvate Dehydrogenase (E. coli) | Pyruvate in D2O | Not specified | 1.7 | [3] |
| Pyruvate Carboxylase | [2H3]pyruvate | 2.1 | Not specified | |
| Lactate Dehydrogenase (Human Heart) | [4-2H]NADH (NADD) | Increased in D2O | Slowed chemistry | [4] |
Experimental Protocols
Determination of Kinetic Isotope Effects for Ester Hydrolysis
A common method to determine the KIE for enzyme-catalyzed ester hydrolysis involves spectrophotometric or pH-stat titration assays.
General Protocol:
-
Enzyme Preparation: Purify the carboxylesterase (e.g., from pig liver) to a specific activity.
-
Substrate Preparation: Synthesize and purify both unlabeled ethyl pyruvate and this compound.
-
Kinetic Assays:
-
Perform initial velocity measurements at various substrate concentrations for both the labeled and unlabeled substrates.
-
A typical assay mixture contains the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a constant temperature.
-
The reaction is initiated by the addition of the substrate.
-
Monitor the rate of hydrolysis. This can be done by:
-
Spectrophotometry: If the product (pyruvate or ethanol) has a distinct absorbance, or can be coupled to a subsequent reaction that produces a chromophore.
-
pH-Stat Titration: Monitor the production of pyruvic acid by titrating with a standard base to maintain a constant pH. The rate of base addition is proportional to the reaction rate.
-
-
-
Data Analysis:
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both substrates.
-
The kinetic isotope effect is calculated as the ratio of the kinetic parameters (Vmax or Vmax/Km) for the unlabeled substrate to those of the deuterated substrate.
-
Determination of Kinetic Isotope Effects for Pyruvate-Metabolizing Enzymes
The experimental protocols for determining KIEs for enzymes like pyruvate dehydrogenase and pyruvate carboxylase often involve monitoring the consumption of substrates or the formation of products using spectrophotometric, fluorometric, or radioisotope-based assays.
Example Protocol for Pyruvate Dehydrogenase (adapted from spectrophotometric assays):
-
Enzyme and Substrate Preparation: Prepare purified pyruvate dehydrogenase complex and solutions of pyruvate and pyruvate-d3.
-
Assay Mixture: The reaction mixture typically contains the enzyme, cofactors (e.g., NAD+, Coenzyme A, Thiamine pyrophosphate), and a buffer system.
-
Kinetic Measurement: The overall reaction can be monitored by following the reduction of NAD+ to NADH at 340 nm.
-
Data Analysis: Similar to the esterase assay, determine the kinetic parameters for both isotopes and calculate the KIE.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the enzymatic journey of this compound and the experimental logic, the following diagrams are provided.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for KIE determination.
Conclusion
The study of kinetic isotope effects provides a nuanced understanding of enzymatic reactions involving this compound. While direct data on its initial hydrolysis by carboxylesterases is a clear area for further investigation, the analysis of subsequent metabolic steps involving pyruvate-d3 reveals significant deuterium isotope effects. This information is crucial for drug development professionals, as it can inform the design of deuterated drugs with potentially altered metabolic stability and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers venturing into this area of study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Isotope Effects Support Concerted Hydride and Proton Transfer and Promoting Vibrations in Human Heart Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Validation for Metabolite Quantification: A Comparative Guide to Using Ethyl Pyruvate-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount for understanding pharmacokinetics, disease mechanisms, and drug efficacy. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of method validation for metabolite quantification, with a focus on Ethyl pyruvate-d3 as a deuterated internal standard.
The Role and Comparison of Internal Standards
Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting during chromatography and showing similar ionization efficiency.[1] This ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
Deuterated (d-labeled) vs. 13C-labeled Internal Standards
This compound is a deuterated internal standard. While widely used due to their lower cost and commercial availability, deuterated standards have some inherent limitations compared to their 13C-labeled counterparts.
| Feature | Deuterated (d-labeled) Internal Standards (e.g., this compound) | 13C-labeled Internal Standards (e.g., Pyruvic acid-13C3) |
| Cost | Generally less expensive and more readily available.[2] | Typically more costly to synthesize.[3] |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect".[2][4] | Co-elutes perfectly with the analyte as the mass difference has a negligible effect on chromatographic properties.[3] |
| Isotopic Stability | Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent, especially at certain pH values, which can compromise accuracy.[2] | The 13C label is incorporated into the carbon backbone of the molecule and is not susceptible to exchange.[5] |
| Mass Spectrometry | Can sometimes show different fragmentation patterns compared to the native analyte.[2] | Exhibits identical fragmentation patterns to the unlabeled analyte.[3] |
| Accuracy | Can provide accurate results if potential issues are carefully validated. | Generally considered the "gold standard" for accuracy in isotope dilution mass spectrometry. |
Key Parameters for Bioanalytical Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[3][6] These guidelines ensure the reliability and reproducibility of quantitative data. The core parameters that must be evaluated are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among multiple measurements of the same sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |
| Recovery | The efficiency of the extraction process for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Experimental Protocols
This section details a typical experimental protocol for the quantification of pyruvate in human plasma using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., this compound or Pyruvic acid-13C3 in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Pyruvate Quantification
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[3]
-
Mobile Phase A: 0.05 M Acetic acid–ammonium acetate buffer solution pH 3.0[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: 40:60 (A:B) isocratic[3]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Pyruvate: 87.0 -> 43.0[3]
-
Pyruvic acid-13C3 (IS): 90.0 -> 45.0 (example)
-
This compound (IS): The MRM for the metabolite pyruvate-d3 would be monitored.
-
Mandatory Visualizations
Caption: A typical workflow for LC-MS/MS method validation.
Caption: How an internal standard corrects for sample loss.
Quantitative Data Comparison
The following table presents validation data for a published LC-MS/MS method for pyruvate using a 13C-labeled internal standard, compared with expected performance data for a method using this compound. This illustrates the high level of performance achievable with both types of internal standards when the method is properly validated.
| Parameter | Method with Pyruvic acid-13C3 (Published Data)[7] | Method with this compound (Expected Performance) |
| Linearity (r) | 0.9973[7] | ≥ 0.99 |
| LLOQ | Not specified, but linearity suggests low µM range | Dependent on instrument sensitivity, typically low µM range |
| Within-run Precision (CV%) | 5.7%[7] | ≤ 15% |
| Between-run Precision (CV%) | 7.3%[7] | ≤ 15% |
| Accuracy | Not explicitly stated as % bias, but linearity and precision suggest it's within acceptable limits. | Within ±15% of nominal values |
| Recovery | Not specified | Consistent and reproducible |
Conclusion
This compound is a viable and widely used internal standard for the quantification of pyruvate and other related metabolites. When incorporated into a fully validated LC-MS/MS method, it can provide accurate and precise data that meets regulatory standards. However, for applications demanding the highest level of accuracy and to avoid potential issues such as chromatographic shifts or isotopic instability, 13C-labeled internal standards are often considered a superior alternative. The choice between a deuterated and a 13C-labeled internal standard will depend on the specific requirements of the assay, budget constraints, and the availability of commercial standards. Regardless of the choice, a rigorous method validation is essential to ensure the reliability of the generated data for its intended purpose in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. imtakt.com [imtakt.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for lactate and pyruvate determination in filter-paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Ethyl Pyruvate-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Ethyl pyruvate-d3, a deuterated internal standard, with a conventional alternative, cyclopentanone, for the quantitative analysis of ethyl pyruvate. This comparison is supported by available experimental data and established analytical principles.
Executive Summary
Cyclopentanone has been documented as an effective internal standard for the gas chromatographic analysis of ethyl pyruvate, with studies demonstrating high recovery and precision. This guide will compare the known quantitative performance of cyclopentanone with the well-established theoretical and practical advantages of using this compound.
Data Presentation: Comparison of Internal Standards
The following table summarizes the performance characteristics of this compound and cyclopentanone as internal standards for the analysis of ethyl pyruvate.
| Feature | This compound | Cyclopentanone |
| Type | Deuterated (Stable Isotope Labeled) | Conventional (Structurally different) |
| Analytical Technique(s) | GC-MS, LC-MS | GC-FID, GC-MS |
| Co-elution with Analyte | Yes (in most chromatographic systems) | No |
| Compensation for Matrix Effects | Excellent | Moderate to Good |
| Recovery | Theoretically identical to the analyte | 97.03% - 101.9% |
| Precision (RSD) | Expected to be very high (<1%) | 0.2% - 0.9% |
| Accuracy (Relative Error) | Expected to be very high | -1.7% to +1.2% |
Experimental Protocols
A detailed methodology for the quantitative analysis of ethyl pyruvate using an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Materials and Reagents:
-
Ethyl pyruvate (analyte)
-
This compound or Cyclopentanone (internal standard)
-
Methanol (or other suitable solvent), HPLC grade
-
Deionized water
-
Sample matrix (e.g., plasma, cell culture media)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of ethyl pyruvate and the internal standard (this compound or cyclopentanone) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of ethyl pyruvate at different concentrations by serial dilution of the primary stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation:
-
Calibration Standards: To a series of clean vials, add a fixed volume of the internal standard spiking solution. Then add varying volumes of the ethyl pyruvate working standard solutions to create a calibration curve with at least five concentration levels. Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Test Samples: To a known volume or weight of the sample matrix, add a fixed volume of the internal standard spiking solution.
-
Protein Precipitation (for biological samples): To the sample containing the internal standard, add a protein precipitation agent such as acetonitrile (typically 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program: An example program could be: initial temperature of 60°C held for 2 minutes, ramped to 150°C at 10°C/min, then to 250°C at 20°C/min, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and specificity.
-
Ethyl Pyruvate: Monitor characteristic ions (e.g., m/z 73, 45, 29).
-
This compound: Monitor the corresponding deuterated ions (e.g., m/z 76, 48, 29).
-
Cyclopentanone: Monitor characteristic ions (e.g., m/z 84, 56, 41).
-
5. Data Analysis:
-
Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the equation of the line.
-
Quantification: Calculate the peak area ratio for the test samples and use the calibration curve to determine the concentration of ethyl pyruvate in the samples.
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using an internal standard.
A Comparative Guide to the Linearity of Detection for Ethyl Pyruvate-d3 in Complex Matrices
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is fundamental to the integrity of pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ethyl pyruvate-d3, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. A SIL-IS is chemically almost identical to the analyte, ensuring similar behavior during sample preparation and analysis, which helps to correct for variability and matrix effects.[1][2] This guide provides an objective comparison of the expected performance of this compound with a hypothetical non-isotopically labeled (analog) internal standard, supported by experimental data derived from a validated method for the analogous unlabeled compound, ethyl pyruvate.[3]
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the key validation parameters for a bioanalytical method. The data for this compound are based on the expected high performance of a SIL-IS and data from a validated assay for ethyl pyruvate in rat plasma.[3] The data for the alternative analog internal standard are hypothetical, representing potential outcomes for a non-isotopically labeled compound, to illustrate the comparative advantages.
| Performance Parameter | This compound (SIL-IS) | Alternative Analog IS (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | ≥0.99 |
| Calibration Range | 0.5 - 60.0 µg/mL[3] | 1.0 - 50.0 µg/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | ≤15% |
| Recovery (%) | Consistent and reproducible | Variable | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3] | 1.0 µg/mL | Sufficiently low for study needs |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard. The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment to evaluate the linearity of detection for an analyte, using this compound as an internal standard in a complex matrix like plasma. This protocol is based on a published method for ethyl pyruvate.[3]
Objective: To determine the linearity of the relationship between the instrument response and known concentrations of the analyte in a biological matrix.
Materials:
-
Blank plasma (from the same species as the study samples)
-
Analyte reference standard
-
This compound (internal standard)
-
Acetonitrile (protein precipitation agent)
-
Methanol
-
Water (HPLC grade)
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution with blank plasma to prepare calibration standards at concentrations ranging from 0.5 to 60.0 µg/mL.
-
A minimum of six non-zero concentration levels should be prepared.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control (QC) sample, or unknown sample, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operate in positive ion mode with selected reaction monitoring (SRM) for the analyte and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x²).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% at the LLOQ).
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the linearity of a bioanalytical method.
References
A Guide to Inter-Laboratory Comparison of Metabolic Studies Using Ethyl Pyruvate-d3
This guide provides a framework for evaluating the analytical performance of Ethyl pyruvate-d3 as an internal standard in targeted metabolomic studies across different laboratories. Given the critical role of reproducibility in clinical and research settings, this document outlines key experimental protocols, performance benchmarks, and data visualization tools to facilitate a comprehensive comparison.
Introduction: The Role of Deuterated Standards in Metabolomics
In mass spectrometry-based metabolomics, the precise and accurate quantification of endogenous metabolites is often challenged by sample matrix effects, variations in extraction efficiency, and instrument drift. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[1][2] An ideal SIL internal standard, such as this compound, is chemically identical to its endogenous counterpart (analyte) but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it experiences the same processing as the analyte, enabling robust normalization and improving the accuracy and precision of quantification both within and between laboratories.[1][3][4]
Ethyl pyruvate itself is a stable derivative of pyruvate, a crucial metabolite at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.[5][6] Studies have shown its potential as a therapeutic agent in conditions involving oxidative stress and inflammation, making the accurate measurement of pyruvate metabolism essential.[7][8][9] This guide uses this compound as a model to establish a protocol for inter-laboratory performance validation.
Experimental Protocol: Quantification of Pyruvate via LC-MS/MS
A robust and reproducible analytical method is the cornerstone of any inter-laboratory study. The following protocol describes a common liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pyruvate in plasma, using this compound as an internal standard.
2.1. Sample Preparation
-
Thawing: Thaw plasma samples on ice to prevent degradation of metabolites.
-
Spiking: To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µM this compound in water), and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2.2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer (QqQ MS) coupled with a high-performance liquid chromatography (HPLC) system.[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Method: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for pyruvate and this compound must be optimized.
-
Pyruvate (Endogenous): e.g., m/z 87.0 -> 43.0
-
This compound (Internal Standard): e.g., m/z 118.1 -> 46.0
-
Below is a diagram illustrating the general experimental workflow.
Performance Data Comparison
The primary goal of an inter-laboratory comparison is to assess the reproducibility and robustness of the analytical method. Key validation parameters should be evaluated by each participating laboratory using a common set of quality control (QC) samples. While no formal inter-laboratory study for this compound exists, the tables below present a set of expected performance metrics based on typical metabolomics assays.[10]
Alternative Standard: For comparison, we include data for a commonly used alternative, Pyruvate-1,2,3-13C3 . Uniformly labeled standards like this are often preferred as they provide a greater mass shift from the endogenous analyte, reducing potential isotopic interference.[1][3]
Table 1: Method Validation Parameters for this compound Data presented below is hypothetical and serves as a template for comparison.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.996 | 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 µM | 0.7 µM | 0.4 µM | S/N > 10 |
| Intra-day Precision (%CV) | 4.2% | 5.5% | 3.8% | < 15% |
| Inter-day Precision (%CV) | 7.8% | 9.1% | 6.5% | < 15% |
| Accuracy (% Recovery) | 95-108% | 92-110% | 98-105% | 85-115% |
Table 2: Method Validation Parameters for Pyruvate-1,2,3-13C3 (Alternative) Data presented below is hypothetical and serves as a template for comparison.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.999 | 0.998 | 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 0.4 µM | 0.5 µM | 0.4 µM | S/N > 10 |
| Intra-day Precision (%CV) | 3.5% | 4.8% | 3.2% | < 15% |
| Inter-day Precision (%CV) | 6.2% | 7.5% | 5.9% | < 15% |
| Accuracy (% Recovery) | 98-104% | 96-107% | 99-103% | 85-115% |
These tables allow for a direct comparison of performance across labs. An overall inter-laboratory precision (%CV) of <20% across all measurements is generally considered a successful outcome for quantitative metabolomics platforms.[10]
Biological Context: Pyruvate in Central Carbon Metabolism
Pyruvate is a pivotal intermediate in cellular energy metabolism. It is the end product of glycolysis and is transported into the mitochondria where it is converted to acetyl-CoA, linking glycolysis to the TCA cycle for ATP production.[5] Understanding this pathway is crucial for interpreting metabolic data derived from studies using this compound.
Conclusion and Recommendations
This guide outlines a comprehensive framework for conducting an inter-laboratory comparison of this compound for metabolic studies. While this compound is a suitable internal standard, labs may observe slightly better performance with uniformly 13C-labeled standards like Pyruvate-13C3, which minimize potential isotopic overlap.
For a successful inter-laboratory study, the following are critical:
-
Harmonized Protocols: All participating laboratories must adhere strictly to the same sample preparation and analysis protocols.
-
Common Materials: Use of a common lot of this compound and other critical reagents is essential.
-
Blinded QC Samples: Circulation of blinded, centrally prepared QC samples is necessary for an unbiased assessment of performance.
-
Standardized Data Analysis: Data processing and statistical analysis should be performed using a unified workflow.
By implementing these principles, researchers can confidently validate their methods, ensuring that data generated across multiple sites are reliable, reproducible, and comparable, thereby advancing both basic research and clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Metabolomics â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. iroatech.com [iroatech.com]
- 5. Identification of altered blood metabolic pathways in equines following ethyl pyruvate administration using non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl Pyruvate Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of altered blood metabolic pathways in equines following ethyl pyruvate administration using non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl pyruvate protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Metabolic Insight: Deuterated Glucose vs. Deuterated Pyruvate in In Vivo Metabolic MRI
For researchers, scientists, and drug development professionals navigating the landscape of in vivo metabolic imaging, the choice of tracer is paramount. This guide provides an objective comparison of two key deuterated probes for Magnetic Resonance Imaging (MRI): deuterated glucose ([6,6’-²H₂]-glucose) and deuterated pyruvate ([3,3’,3”-²H₃]-pyruvate). By examining their performance based on experimental data, this document aims to equip you with the knowledge to select the optimal tracer for your research needs.
The non-invasive nature of deuterium (²H) MRI, also known as Deuterium Metabolic Imaging (DMI), offers a powerful window into cellular metabolism. Unlike methods that rely on ionizing radiation, DMI provides a safe and repeatable means to track the metabolic fate of deuterated substrates in vivo. This is particularly valuable in oncology, neurology, and drug development for assessing metabolic reprogramming and therapeutic response.
At a Glance: Key Performance Differences
A direct comparison reveals distinct characteristics between deuterated glucose and deuterated pyruvate, largely stemming from their different roles in cellular metabolism. Deuterated glucose provides a view of the entire glycolytic pathway and beyond, offering sustained signals from its downstream metabolites. In contrast, deuterated pyruvate offers a snapshot of the rapid conversion at a critical metabolic node, but its signal is transient and less localized.
A study directly comparing the two tracers in a pancreatic cancer model found that exogenously injected deuterated pyruvate was only briefly visible, generating a widespread deuterated lactate signal that faded within approximately 5 minutes.[1] Conversely, deuterated glucose produced a lactate signal that was clearly localized within the tumors and persisted for over an hour.[1][2] This highlights a fundamental difference: glucose-based DMI reflects continuous and avid glucose consumption characteristic of the Warburg effect, while pyruvate-to-lactate conversion appears more transient and widespread.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for deuterated glucose and deuterated pyruvate based on available in vivo metabolic MRI studies.
| Parameter | Deuterated Glucose ([6,6’-²H₂]-glucose) | Deuterated Pyruvate ([3,3’,3”-²H₃]-pyruvate) |
| Signal Lifetime | Metabolite signals (e.g., lactate, Glx) persist for over an hour.[1][2] | Substrate and metabolite (lactate) signals are transient, fading within ~5 minutes.[1] |
| Signal Localization | Strong localization of lactate signal within tumors.[1][2] | Diffuse lactate signal throughout the body with a minor concentration bias at tumor rims.[1] |
| Metabolites Detected | Glucose, Lactate, Glutamate/Glutamine (Glx), Water (HDO).[3][4] | Pyruvate, Lactate, Water (HDO).[1] |
| Typical Administration | Oral ingestion or intravenous infusion.[5][6] | Intravenous injection.[1][7] |
| Typical Concentration | 0.4 to 1 M for injection; 75g for oral administration in humans.[1][8][9] | ~0.1 M for injection.[1] |
| Temporal Resolution | Minutes to hours, suitable for tracking slower metabolic processes.[8][9] | Seconds to minutes, capturing rapid enzymatic conversion.[1] |
| Spatial Resolution | Generally lower due to longer acquisition times, though recent advancements have improved this. | Potentially higher for the brief acquisition window, but limited by low SNR. |
| Signal-to-Noise Ratio (SNR) | Generally higher for downstream metabolites due to accumulation over time. The repeatability of DMI with glucose is comparable to FDG-PET.[6][9][10] | The intensity of the pyruvate signal is low and its consumption is too fast to be scanned with sufficient sensitivity by some MRI setups.[1] |
Glx = Glutamate + Glutamine
Metabolic Pathways and Experimental Workflow
The choice between deuterated glucose and pyruvate depends on the specific metabolic question being addressed. Deuterated glucose traces the path from glucose uptake through glycolysis to the TCA cycle, while deuterated pyruvate focuses on the conversion of pyruvate to lactate, a key indicator of glycolytic activity.
The experimental workflow for each tracer reflects their distinct temporal characteristics. Deuterated glucose studies involve a longer waiting period and acquisition time to allow for metabolic conversion and signal accumulation, while deuterated pyruvate experiments require rapid injection and immediate, fast imaging sequences.
Experimental Protocols
Below are detailed methodologies for key experiments involving deuterated glucose and deuterated pyruvate for in vivo metabolic MRI.
Deuterated Glucose ([6,6’-²H₂]-glucose) Administration and Data Acquisition
This protocol is a synthesis of methodologies commonly employed in human and animal studies for DMI.
1. Subject Preparation:
-
Subjects are typically fasted overnight to ensure a baseline metabolic state.
-
For animal studies, anesthesia is administered and maintained throughout the experiment. Vital signs (respiration, temperature) are monitored.
2. Tracer Administration:
-
Oral Ingestion (Human Studies): A solution of [6,6’-²H₂]-glucose (typically 75g) dissolved in water is consumed by the subject.[8][9]
-
Intravenous (IV) Infusion (Animal Studies): A bolus of [6,6’-²H₂]-glucose solution (e.g., 1.95 g/kg body weight) is administered via a tail vein catheter.[7]
3. MRI Data Acquisition:
-
A ³¹P/¹H dual-tuned or a dedicated ²H radiofrequency coil is used.
-
Anatomical reference scans (e.g., T2-weighted) are acquired for localization.
-
A baseline ²H MR spectrum is acquired before tracer administration to measure the natural abundance of deuterated water (HDO).
-
Following a waiting period of approximately 30-60 minutes after tracer administration to allow for distribution and metabolism, dynamic ³D ²H Magnetic Resonance Spectroscopic Imaging (MRSI) is initiated.[3]
-
Data is acquired continuously for an extended period (e.g., 60-120 minutes) to capture the temporal dynamics of deuterated glucose, lactate, and Glx.[8][9]
-
Typical acquisition parameters might include a repetition time (TR) of ~200-500 ms and a long acquisition delay to allow for sufficient signal averaging.
4. Data Processing and Analysis:
-
The acquired MRSI data is processed to generate spectral maps of the deuterated metabolites.
-
Metabolite signals are quantified relative to the HDO signal or an external reference.
-
Metabolic flux rates, such as the cerebral metabolic rate of glucose (CMRGlc), can be calculated using kinetic modeling.[8]
Deuterated Pyruvate ([3,3’,3”-²H₃]-pyruvate) Administration and Data Acquisition
This protocol is based on studies investigating rapid pyruvate-to-lactate conversion.
1. Subject Preparation:
-
Similar to glucose studies, subjects are fasted and, for animal studies, anesthetized and monitored.
2. Tracer Administration:
-
A bolus of [3,3’,3”-²H₃]-pyruvate solution (e.g., ~0.1 M) is rapidly injected intravenously.[1]
3. MRI Data Acquisition:
-
A dedicated ²H RF coil is used.
-
Rapid acquisition sequences are crucial due to the transient nature of the signal.
-
²H MRSI acquisition is initiated immediately upon or within seconds of the pyruvate injection.
-
A series of fast spectra or spectroscopic images are acquired over a short duration (e.g., up to 5 minutes) to capture the rapid conversion of pyruvate to lactate.[1]
-
Non-localized spectra can be acquired with high temporal resolution (e.g., every few seconds) to observe the immediate metabolic fate of the injected pyruvate.[1]
4. Data Processing and Analysis:
-
The dynamic data is analyzed to observe the peak of the pyruvate signal and its rapid decay, alongside the rise and fall of the lactate signal.
-
The ratio of deuterated lactate to pyruvate can be calculated as an index of lactate dehydrogenase (LDH) activity.
Conclusion: Choosing the Right Tool for the Job
The validation of deuterated glucose versus deuterated pyruvate for in vivo metabolic MRI reveals two powerful, yet distinct, tools for probing metabolism.
Deuterated glucose is the tracer of choice for:
-
Assessing overall glucose uptake and metabolism through glycolysis and the TCA cycle.
-
Studies requiring longer observation times to investigate steady-state metabolism or slower metabolic processes.
-
Applications where clear localization of metabolic activity, such as in tumors, is critical.
Deuterated pyruvate is advantageous for:
-
Specifically investigating the rapid flux through lactate dehydrogenase.
-
Studies where the immediate conversion at a key metabolic branchpoint is of interest.
-
Complementing other metabolic imaging techniques by providing a snapshot of a specific enzymatic step.
The primary limitation of deuterated pyruvate is its transient signal and diffuse localization, making it challenging to obtain high-quality, localized metabolic maps in many contexts.[1] Deuterated glucose, while providing a more sustained and localized signal, reflects a more integrated view of metabolism and may not be suitable for studying very rapid metabolic conversions.
Ultimately, the selection of the appropriate deuterated tracer will depend on the specific biological question, the metabolic pathways of interest, and the required temporal and spatial resolution of the study. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to leverage the full potential of deuterium metabolic imaging.
References
- 1. Molecular imaging of tumor metabolism: Insight from pyruvate- and glucose-based deuterium MRI studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Reproducibility of 3D MRSI for imaging human brain glucose metabolism using direct (2H) and indirect (1H) detection of deuterium labeled compounds at 7T and clinical 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeatability of deuterium metabolic imaging of healthy volunteers at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIMG-08. DEUTERIUM MAGNETIC RESONANCE SPECTROSCOPY USING 2H-PYRUVATE ALLOWS NON-INVASIVE IN VIVO IMAGING OF TERT EXPRESSION IN BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Repeatability of deuterium metabolic imaging of healthy volunteers at 3 T | Semantic Scholar [semanticscholar.org]
- 9. Repeatability of deuterium metabolic imaging of healthy volunteers at 3 T | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Pyruvate-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl pyruvate-d3, a deuterated derivative of the anti-inflammatory agent ethyl pyruvate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is a flammable liquid and vapor.[1][2] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3][4] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof electrical and ventilating equipment and only non-sparking tools to prevent ignition.[2][3]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart, Ethyl pyruvate.
| Property | This compound | Ethyl Pyruvate |
| Molecular Formula | C₅D₃H₅O₃ | C₅H₈O₃[5][6] |
| Molecular Weight | 119.13 g/mol [5][7] | 116.12 g/mol [4] |
| CAS Number | 66966-38-9[5][7][8] | 617-35-6[3][4][6] |
| Appearance | Flammable liquid | Flammable liquid and vapor[1] |
| Storage Temperature | Refrigerated[7] | 2-8°C[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[2][3][9]
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be kept tightly closed in a dry and well-ventilated place.[1][4]
- If the material is spilled, soak it up with an inert absorbent material (e.g., Chemizorb®) and place it into a suitable disposal container.[1][9]
2. Labeling:
- Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
- Indicate the associated hazards, primarily "Flammable Liquid".
3. Storage:
- Store the waste container in a designated hazardous waste accumulation area.
- This area should be cool, well-ventilated, and away from sources of ignition.[1][3]
4. Professional Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
- Do not dispose of this compound down the drain or in regular trash.[1][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. Ethyl Pyruvate-3,3,3-d3 | C5H8O3 | CID 12247697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Ethyl pyruvate-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl pyruvate-d3 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a flammable liquid and vapor, a comprehensive approach to personal safety is critical. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended for larger quantities or when splashing is possible.[1][2] | Must be compliant with government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2] Use proper glove removal technique to avoid skin contact.[1][2] |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, impervious or flame-retardant antistatic protective clothing is required.[1][2][3] | Protective clothing should be selected based on the specific workplace hazards and exposure duration.[4] |
| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient or for large spills, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or NIOSH-approved).[1][2] | A self-contained breathing apparatus should be worn in case of fire.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl pyruvate is fundamental to its safe handling. Note that the properties of this compound are expected to be nearly identical to those of Ethyl pyruvate.
| Property | Value |
| Physical State | Colorless to pale yellow liquid[1][4] |
| Molecular Formula | C5H8O3[2][4][5] |
| Molecular Weight | 116.12 g/mol [2][4] |
| Boiling Point | 144-150°C[4][6] |
| Melting Point | -58°C[4][6] |
| Flash Point | 45-46°C[4][6] |
| Specific Gravity | 1.045[4][6] |
| Solubility | Soluble in water[6] |
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for Ethyl pyruvate.[4]
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition as the substance is flammable.[1][3][4][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5][7]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[2][3][4]
Spill Response:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4][5]
Fire Fighting:
-
Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[4]
-
Firefighters should wear a self-contained breathing apparatus and full protective gear.[4][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Disposal: Dispose of as hazardous waste.[4] This material and its container must be disposed of at a hazardous or special waste collection point.[5] It is recommended to burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Always consult federal, state, and local regulations for proper disposal.[4]
-
Contaminated Packaging: Do not reuse empty containers as they may retain product residue.[4][5] Dispose of them as unused product in accordance with official regulations.[4][5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. mu-intel.com [mu-intel.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
